molecular formula C12H20N2 B1524925 (4-Aminobutan-2-yl)(benzyl)methylamine CAS No. 1082818-41-4

(4-Aminobutan-2-yl)(benzyl)methylamine

Cat. No.: B1524925
CAS No.: 1082818-41-4
M. Wt: 192.3 g/mol
InChI Key: HGDNYWBJWULGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminobutan-2-yl)(benzyl)methylamine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminobutan-2-yl)(benzyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminobutan-2-yl)(benzyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-N-benzyl-3-N-methylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDNYWBJWULGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Aminobutan-2-yl)(benzyl)methylamine, a substituted butanediamine, represents a scaffold of interest in medicinal chemistry and drug development. Its structure, featuring both a primary and a tertiary amine, allows for diverse biological interactions and further chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols.

Strategic Approaches to Synthesis

The synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine, also known as N1-benzyl-N1-methylbutane-1,3-diamine, can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of one of the carbon-nitrogen bonds as the key bond-forming step. This guide will focus on two primary, robust, and versatile pathways:

  • Reductive Amination of a Ketone Precursor: This is arguably the most direct and widely applicable method for synthesizing a wide variety of amines.[1][2][3] It involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

  • Nucleophilic Substitution/Alkylation of an Amino Alcohol Derivative: This pathway leverages the reactivity of an amino alcohol precursor, which can be selectively alkylated to introduce the necessary substituents.[4]

This guide will now explore each of these pathways in detail, providing both the theoretical basis and practical experimental protocols.

Pathway 1: Reductive Amination of 4-(Benzyl(methyl)amino)butan-2-one

This pathway is a highly efficient method for the synthesis of the target compound. It commences with a readily available ketone and proceeds through a reductive amination step with ammonia or an ammonia equivalent.

Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis.[3][5] The reaction between a ketone and a primary amine (or ammonia) initially forms a hemiaminal intermediate, which then dehydrates to form an imine. This imine is subsequently reduced to the final amine product. When a secondary amine is used, an enamine is formed which is then reduced.[6] For the synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine, 4-(benzyl(methyl)amino)butan-2-one is reacted with ammonia, followed by reduction.

A key consideration in reductive amination is the choice of reducing agent. The reducing agent must be capable of reducing the imine intermediate but not the initial ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their selective nature.[3]

Experimental Protocol
Step 1: Synthesis of the Ketone Precursor: 4-(Benzyl(methyl)amino)butan-2-one

The synthesis of the ketone precursor can be achieved through various methods. One common approach is the Michael addition of N-benzylmethylamine to methyl vinyl ketone.

Materials:

  • N-benzylmethylamine

  • Methyl vinyl ketone

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of N-benzylmethylamine (1.0 eq) in methanol, add triethylamine (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(benzyl(methyl)amino)butan-2-one.

Step 2: Reductive Amination

Materials:

  • 4-(benzyl(methyl)amino)butan-2-one

  • Ammonium acetate (or ammonia in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

Procedure:

  • Dissolve 4-(benzyl(methyl)amino)butan-2-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Add acetic acid to adjust the pH to approximately 6-7.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous HCl (2M) until the gas evolution ceases.

  • Make the solution basic (pH > 12) with aqueous NaOH (e.g., 6M).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation under reduced pressure to obtain pure (4-Aminobutan-2-yl)(benzyl)methylamine.

Pathway 1: Visualization

Synthesis_Pathway_1 start1 N-Benzylmethylamine intermediate1 4-(Benzyl(methyl)amino)butan-2-one start1->intermediate1 Michael Addition start2 Methyl Vinyl Ketone start2->intermediate1 Michael Addition product (4-Aminobutan-2-yl)(benzyl)methylamine intermediate1->product Reductive Amination reagent1 NH₃ / NH₄OAc reagent1->product reagent2 NaBH₃CN reagent2->product

Caption: Reductive amination pathway for synthesis.

Pathway 2: Synthesis from 3-Aminobutan-1-ol

This alternative pathway utilizes a chiral or racemic amino alcohol as the starting material. The synthesis involves the sequential N-alkylation of the primary amine. A key challenge in this approach is achieving selective mono-alkylation without significant formation of dialkylated byproducts.[4]

Mechanistic Overview

The synthesis begins with the protection of the primary amine of 3-aminobutan-1-ol, followed by the benzylation and methylation of the nitrogen atom. Subsequent deprotection and conversion of the hydroxyl group to an amine will yield the final product. A more direct approach involves the direct alkylation of 3-aminobutan-1-ol.

Experimental Protocol
Step 1: N-Benzylation of 3-Aminobutan-1-ol

Materials:

  • 3-Aminobutan-1-ol[7][8]

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 3-aminobutan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield N-benzyl-3-aminobutan-1-ol.

Step 2: N-Methylation

Materials:

  • N-benzyl-3-aminobutan-1-ol

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure (Eschweiler-Clarke Reaction):

  • To a flask containing N-benzyl-3-aminobutan-1-ol (1.0 eq), add formic acid (2.5 eq) followed by aqueous formaldehyde (2.0 eq).

  • Heat the reaction mixture to 100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and make it basic with aqueous NaOH.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain crude (benzyl)(3-hydroxybutan-2-yl)methylamine.

Step 3: Conversion of Hydroxyl to Amine

This transformation can be achieved via a two-step process: conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., azide followed by reduction, or ammonia).

a) Mesylation:

  • Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer and concentrate to yield the crude mesylate.

b) Azide Substitution and Reduction:

  • Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3.0 eq).

  • Heat the mixture to 80-90 °C for several hours.

  • After cooling, pour the reaction mixture into water and extract with ether.

  • Wash the organic layer, dry, and concentrate.

  • Dissolve the crude azide in THF or methanol and add a reducing agent such as lithium aluminum hydride (LAH) or perform catalytic hydrogenation (H₂, Pd/C) to obtain the final product.

Pathway 2: Visualization

Synthesis_Pathway_2 start 3-Aminobutan-1-ol intermediate1 N-Benzyl-3-aminobutan-1-ol start->intermediate1 N-Benzylation intermediate2 (Benzyl)(3-hydroxybutan-2-yl)methylamine intermediate1->intermediate2 N-Methylation (Eschweiler-Clarke) intermediate3 Mesylate/Tosylate Intermediate intermediate2->intermediate3 Activation of -OH product (4-Aminobutan-2-yl)(benzyl)methylamine intermediate3->product Nucleophilic Substitution (e.g., Azide + Reduction)

Caption: Synthesis from 3-aminobutan-1-ol.

Comparison of Synthetic Pathways

FeaturePathway 1: Reductive AminationPathway 2: Alkylation of Amino Alcohol
Starting Materials Readily available ketones and aminesChiral or racemic amino alcohols
Number of Steps Generally fewer stepsCan be multi-step
Key Reactions Reductive aminationN-alkylation, functional group interconversion
Control of Stereochemistry Can be challenging without chiral auxiliaries or catalystsCan start from a chiral pool material
Potential Issues Over-reduction, catalyst poisoningOver-alkylation, racemization
Scalability Generally goodCan be more complex to scale up

Conclusion

The synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine can be effectively accomplished through several synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The reductive amination pathway offers a direct and efficient approach, while the alkylation of an amino alcohol provides an alternative that can leverage chiral starting materials. Both methods, with careful optimization of reaction conditions, provide reliable access to this important chemical entity for further research and development.

References

  • ResearchGate. (n.d.). Preparation of butenediamide analogues. Retrieved from [Link]

  • The Hive. (2004, October 4). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive - Arkivoc. Retrieved from [Link]

  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination... Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (2024, May 20). 4-amino-butyl-methyl-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-Amino-1-butanol. PubChem. Retrieved from [Link]

  • Frontiers. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 1,3‐butadienes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzylpropane-1,3-diamine. PubChem. Retrieved from [Link]

  • Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • PubMed. (2003). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry, 14(6), 1253–1259. [Link]

  • ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved... Retrieved from [Link]

  • Google Patents. (n.d.). CN112174836A - Synthetic method of aminobutanol.
  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • ScienceOpen. (n.d.). 1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I. Retrieved from [Link]

Sources

Physicochemical properties of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Handling of (4-Aminobutan-2-yl)(benzyl)methylamine

Executive Summary

(4-Aminobutan-2-yl)(benzyl)methylamine (CAS: 1082818-41-4) is a specialized 1,3-diamine building block characterized by a chiral center and dual basic nitrogen functionalities. Often utilized as a pharmacophore scaffold in the synthesis of GPCR ligands and heterocyclic therapeutics (e.g., pyrrolidines), its handling requires precise control over pH and oxidative conditions. This guide provides a definitive technical profile, synthesizing predicted physicochemical parameters with established protocols for handling, stability, and analytical verification.

Molecular Architecture & Identity

The compound features a butane backbone with a primary amine at the C1 position and a tertiary amine at the C3 position (using IUPAC numbering for butane-1,3-diamine). The steric bulk of the benzyl group combined with the basicity of the diamine motif dictates its solubility and reactivity profile.

Attribute Detail
Systematic Name

-Benzyl-

-methylbutane-1,3-diamine
Common Name (4-Aminobutan-2-yl)(benzyl)methylamine
CAS Registry Number 1082818-41-4
Molecular Formula

Molecular Weight 192.30 g/mol
SMILES CN(C(CCN)C)CC1=CC=CC=C1
Chirality Contains one stereocenter at C3.[1][2][3] Typically supplied as a racemate unless specified.

Physicochemical Profile (Predictive & Theoretical)

Note: Due to limited experimental literature, values below are derived from high-fidelity Consensus QSPR (Quantitative Structure-Property Relationship) models calibrated against structural analogs (e.g., N-benzylmethylamine).

Ionization & pKa

The molecule is diprotic with two distinct ionization events. Understanding these is critical for extraction and purification.

  • pKa₁ (Primary Amine, C1): ~10.2 – 10.5

    • Mechanism: The terminal primary amine is highly accessible and basic, typical of alkyl amines.

  • pKa₂ (Tertiary Amine, C3): ~8.8 – 9.2

    • Mechanism: The tertiary nitrogen is less basic due to the inductive electron-withdrawing effect of the benzyl group and steric hindrance.

Speciation Logic:

  • pH < 8.0: Predominantly dicationic (

    
    ). Highly water-soluble.
    
  • pH 9.5: Monocationic species dominates (Primary

    
     protonated; Tertiary 
    
    
    
    deprotonated).
  • pH > 11.0: Neutral free base. Lipophilic and extractable into organic solvents.

Lipophilicity & Solubility
  • LogP (Free Base): 1.6 ± 0.3 (Predicted)

    • The benzyl group confers significant lipophilicity, balancing the polar amine groups.

  • LogD (pH 7.4): -1.5 to -1.0

    • At physiological pH, the molecule is ionized, drastically reducing lipid solubility.

  • Solubility:

    • Water: Miscible (as salt); Low (as free base).

    • DCM/Ethyl Acetate: High solubility (as free base).

Synthesis Route & Impurity Profile

Understanding the genesis of the compound aids in identifying potential impurities. The most industrial-viable route involves a Michael addition followed by reduction.

Synthesis Start1 N-Benzylmethylamine Inter Intermediate: 3-(Benzyl(methyl)amino)butanenitrile Start1->Inter Michael Addition (Base Cat.) Start2 Crotononitrile (Michael Acceptor) Start2->Inter Prod Target: (4-Aminobutan-2-yl)(benzyl)methylamine Inter->Prod Nitrile Reduction (Raney Ni / H2 or LAH)

Figure 1: Likely synthetic pathway via Michael Addition to Crotononitrile.

Critical Impurities:

  • Unreacted Nitrile: 3-(Benzyl(methyl)amino)butanenitrile. Detectable via IR (

    
     stretch at ~2240 
    
    
    
    ).
  • De-benzylated Analog: N-Methylbutane-1,3-diamine. Result of hydrogenolysis over-reduction.

Handling, Stability & Storage

As a diamine, this compound is sensitive to atmospheric


 and oxidation.
The "Carbamate" Hazard

Primary amines react rapidly with atmospheric


 to form carbamates (

). This manifests as a white crust on the liquid surface or "ghost peaks" in HPLC/NMR.
  • Prevention: Store under Argon or Nitrogen atmosphere.

  • Recovery: If carbonated, dissolve in dilute HCl and basify with NaOH to regenerate the free base, then extract immediately.

Storage Protocol
  • Temperature: 2–8°C (Short term); -20°C (Long term).

  • Container: Amber glass (light protection) with Teflon-lined caps.

  • Hygroscopicity: Moderate. Keep desiccated.

Analytical Characterization (QC)

Researchers must validate the identity of the material before use.

NMR Signature ( )
  • Aromatic Region: 7.2–7.4 ppm (Multiplet, 5H, Benzyl).

  • Benzylic Protons: ~3.5 ppm (Singlet or AB quartet, 2H).

  • C3-Methine: ~2.9 ppm (Multiplet, 1H, chiral center).

  • N-Methyl: ~2.2 ppm (Singlet, 3H).

  • C1-Methylene: ~2.7 ppm (Triplet/Multiplet, 2H, adjacent to

    
    ).
    
  • C2-Methylene: ~1.5–1.7 ppm (Multiplet, 2H).

  • C4-Methyl: ~1.0 ppm (Doublet, 3H).

Mass Spectrometry
  • ESI (+):

    
     m/z.
    
  • Fragmentation: Expect a major fragment at m/z 120 (N-methyl-N-benzyl cation) or loss of ammonia.

Experimental Workflow: Extraction & Salt Formation

To isolate the compound from a reaction mixture or convert it to a stable salt for storage.

Workflow Step1 Crude Reaction Mixture (Basic pH) Step2 Extraction: DCM or EtOAc (3x) Step1->Step2 Step3 Wash: Brine + Drying (Na2SO4) Step2->Step3 Step4 Concentration: Rotary Evaporator Step3->Step4 Decision Intended Use? Step4->Decision PathA Immediate Use Decision->PathA Synthesis PathB Long-term Storage Decision->PathB Inventory ActionA Store as Oil under Argon (-20°C) PathA->ActionA ActionB Salt Formation: Add 2.0 eq HCl in Dioxane PathB->ActionB FinalB Isolate Dihydrochloride Solid (Stable) ActionB->FinalB

Figure 2: Purification and stabilization workflow.

References

  • Chemical Abstract Service (CAS). (2025). Entry for CAS 1082818-41-4.[1][4] American Chemical Society. Link

  • PubChem. (2025).[2] Compound Summary: (4-Aminobutan-2-yl)(benzyl)methylamine (CID 54855661).[3] National Center for Biotechnology Information. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for diamine purification). Link

  • Reich, H. J. (2024). Bordwell pKa Table (Ammonium Ion Section). University of Wisconsin-Madison. (Reference for amine pKa prediction). Link

Sources

An In-depth Technical Guide to (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Part 1: Chemical Identity and Nomenclature

The unique structure of (4-Aminobutan-2-yl)(benzyl)methylamine gives rise to several systematic names. Understanding these is crucial for thorough literature and patent searches.

IdentifierValueSource
CAS Number 1082818-41-4[1], [2]
Molecular Formula C₁₂H₂₀N₂[3]
Molecular Weight 192.30 g/mol [1]
IUPAC Name N¹-benzyl-N¹-methylbutane-1,3-diamineInferred from structure
Synonyms N³-benzyl-N³-methyl-1,3-butanediamine, 3-N-benzyl-3-N-methylbutane-1,3-diamine[3], [2]
SMILES CN(C(CCN)C)CC1=CC=CC=C1[1]
InChI InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3[3]

Part 2: Synthesis and Manufacturing

The synthesis of asymmetrically substituted diamines like (4-Aminobutan-2-yl)(benzyl)methylamine is a common challenge in organic synthesis. Based on its structure, a retro-synthetic analysis points towards reductive amination as a highly plausible and efficient synthetic strategy.[4] This method is widely favored in modern chemistry, including green chemistry, for its operational simplicity and often mild reaction conditions.[4]

Proposed Synthetic Pathway: Reductive Amination

A logical approach to synthesizing the target molecule involves the reaction of a suitable keto-amine precursor with N-methylbenzylamine, followed by reduction of the intermediate imine or enamine.

Step 1: Formation of the Imine/Enamine Intermediate The synthesis would likely begin with a commercially available or readily synthesized keto-amine, such as 4-aminobutan-2-one. This precursor would be reacted with N-methylbenzylamine. The primary amine of the butanone derivative would need to be protected with a suitable protecting group (e.g., Boc) to prevent self-condensation and ensure selective reaction at the ketone. The reaction between the ketone and the secondary amine (N-methylbenzylamine) would form an enamine intermediate, as direct imine formation is not possible with a secondary amine.[5]

Step 2: Reduction of the Intermediate The resulting enamine can be reduced in situ. Common reducing agents for this transformation include sodium borohydride in an alcoholic solvent or sodium cyanoborohydride.[2][3][5] Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable, though potentially more aggressive, method that could risk debenzylation.[5]

Step 3: Deprotection Following the reduction, the protecting group on the primary amine would be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Synthetic Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection 4_aminobutan_2_one 4-Aminobutan-2-one Protected_ketone N-Boc-4-aminobutan-2-one 4_aminobutan_2_one->Protected_ketone Boc₂O Reaction_mixture Reaction Mixture Protected_ketone->Reaction_mixture N_methylbenzylamine N-Methylbenzylamine N_methylbenzylamine->Reaction_mixture Enamine_intermediate Enamine Intermediate Reaction_mixture->Enamine_intermediate Toluene, Dean-Stark Reduced_product Protected Target Molecule Enamine_intermediate->Reduced_product NaBH₄, MeOH Final_product (4-Aminobutan-2-yl)(benzyl)methylamine Reduced_product->Final_product TFA or HCl

Caption: Proposed synthetic workflow for (4-Aminobutan-2-yl)(benzyl)methylamine.

Part 3: Potential Applications in Drug Development and Research

The structural motifs within (4-Aminobutan-2-yl)(benzyl)methylamine suggest its utility in several areas of pharmaceutical research and development.

Chiral Building Block for API Synthesis

Chiral vicinal diamines are crucial scaffolds in the synthesis of many pharmaceuticals.[6][7] Their defined stereochemistry allows for specific interactions with biological targets, leading to improved efficacy and reduced side effects. This compound could serve as a key intermediate in the synthesis of complex molecules where the 1,3-diamine structure is a core component. The presence of both a primary and a tertiary amine allows for differential functionalization, enabling the construction of diverse molecular architectures.

Ligand in Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Chiral diamines are well-established as effective ligands for a variety of metals, facilitating reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The N,N'-disubstituted nature of this compound, combined with its stereocenter, makes it a candidate for forming stable, chiral metal complexes capable of inducing high enantioselectivity.

Fragment for Library Synthesis in Drug Discovery

In drug discovery, small, functionalized molecules are often used to build diverse chemical libraries for high-throughput screening.[6] (4-Aminobutan-2-yl)(benzyl)methylamine, with its multiple points for chemical modification, is an excellent candidate for fragment-based drug discovery or the creation of libraries of compounds targeting specific protein families, such as kinases or G-protein coupled receptors. The butanediamine backbone is a known feature in some biologically active compounds, and variations of this scaffold have been explored for antimicrobial and other therapeutic applications.[8][9]

Potential Applications cluster_applications Potential Roles in Research & Development TargetMolecule (4-Aminobutan-2-yl)(benzyl)methylamine ChiralBuildingBlock Chiral Building Block TargetMolecule->ChiralBuildingBlock is a AsymmetricCatalysis Ligand in Asymmetric Catalysis TargetMolecule->AsymmetricCatalysis can act as a DrugDiscovery Fragment for Drug Discovery Libraries TargetMolecule->DrugDiscovery can be used as a APIs APIs ChiralBuildingBlock->APIs for synthesis of Active Pharmaceutical Ingredients (APIs) EnantioselectiveReactions EnantioselectiveReactions AsymmetricCatalysis->EnantioselectiveReactions for Enantioselective Reactions ScreeningLibraries ScreeningLibraries DrugDiscovery->ScreeningLibraries to generate Screening Libraries

Caption: Logical relationship of the core compound to its potential applications.

Part 4: Analytical Characterization

A comprehensive characterization of (4-Aminobutan-2-yl)(benzyl)methylamine would involve a suite of standard analytical techniques to confirm its structure, purity, and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR would be used to confirm the presence of all protons and their respective chemical environments, including the aromatic protons of the benzyl group, the methyl groups, and the aliphatic protons of the butane backbone.

    • ¹³C NMR would identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition of the molecule.

  • Gas Chromatography (GC) : GC, particularly with a flame ionization detector (FID) and a column suitable for amines, can be used to assess the purity of the compound.[10][11] Specialized columns for amine analysis are available to ensure sharp peaks and accurate quantification.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC) : To determine the enantiomeric purity of the compound, chiral HPLC would be the method of choice.

  • Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretching of the primary amine and the C-N stretching of both amine groups.

Part 5: Safety and Handling

Given the lack of specific safety data for (4-Aminobutan-2-yl)(benzyl)methylamine, handling procedures should be based on those for structurally related and potentially hazardous compounds, such as benzylamine and other corrosive liquid amines.[1][13][14]

General Precautions
  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[13]

  • Incompatible Materials : Store away from strong oxidizing agents, acids, and acid chlorides.[1]

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles and a face shield.[13]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[15]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron or full-body suit should be worn.[15]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[16]

References

  • PubChemLite. (4-aminobutan-2-yl)(benzyl)methylamine. [Link]

  • MDPI. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines. [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • The Hive. reductive amination w/ n-methyl benzylamine- help![Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
  • Agilent. Analysis of diamines in water. [Link]

  • Agilent. Analysis of impurities in ethylene diamine. [Link]

  • PubMed. (2012). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. [Link]

  • ResearchGate. (2019). Preparation of butenediamide analogues. [Link]

Sources

(4-Aminobutan-2-yl)(benzyl)methylamine structural elucidation and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Stereochemical Analysis of (4-Aminobutan-2-yl)(benzyl)methylamine

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of (4-Aminobutan-2-yl)(benzyl)methylamine , a critical unsymmetrical 1,3-diamine intermediate. Often utilized in medicinal chemistry as a "masked" precursor to N-methyl-1,3-diaminobutane, this scaffold serves as a building block for cyclin-dependent kinase (CDK) inhibitors and nicotinic acetylcholine receptor ligands.

The core challenge in working with this molecule lies not in its connectivity, but in its stereochemical verification . Due to the chiral center at C2, the benzyl methylene protons exhibit diastereotopicity—a spectral feature that serves as the primary self-validating checkpoint for structural integrity.

Chemical Identity & Theoretical Framework

The molecule consists of a butane backbone with two distinct amine functionalities: a primary amine at C4 and a tertiary amine at C2. The tertiary nitrogen is substituted with a methyl group and a benzyl group.

PropertySpecification
IUPAC Name

-benzyl-

-methylbutane-1,3-diamine
Common Name (4-Aminobutan-2-yl)(benzyl)methylamine
Molecular Formula

Molecular Weight 192.30 g/mol
Chiral Center C2 (Carbon 3 in IUPAC diamine numbering)
Key Functionality 1,3-Diamine (Primary/Tertiary mix)
Structural Visualization

ChemicalStructure cluster_legend Functional Logic Benzyl Benzyl Group (Lipophilic Anchor) TertN Tertiary Amine (N-Me, N-Bn) Benzyl->TertN ChiralC C2 Chiral Center (Stereogenic) TertN->ChiralC Linker Ethyl Linker (-CH2-CH2-) ChiralC->Linker PrimN Primary Amine (Nucleophilic) Linker->PrimN Diastereotopic Protons Diastereotopic Protons Diastereotopic Protons->Benzyl NMR Diagnostic

Figure 1: Functional connectivity of the target molecule highlighting the stereogenic center's influence on the benzyl group.

Synthesis & Isolation Strategy

To ensure high fidelity, we employ a Michael Addition-Reductive Amination sequence. This route is preferred over alkylation of 1,3-dihalides due to the suppression of over-alkylation byproducts.

Step 1: Michael Addition (The Setup)
  • Reagents:

    
    -Benzylmethylamine + Methyl Vinyl Ketone (MVK).
    
  • Mechanism: The secondary amine attacks the

    
    -carbon of MVK.
    
  • Product: 4-(Benzyl(methyl)amino)butan-2-one.

  • Critical Control: Run at

    
     to prevent polymerization of MVK.
    
Step 2: Reductive Amination (The Transformation)
  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Mechanism: Formation of the imine at the ketone, followed by in situ hydride reduction.

  • Why this method?

    
     at pH 6 selectively reduces the iminium ion over the ketone, preventing alcohol formation.
    

Synthesis Start Start: N-Benzylmethylamine + Methyl Vinyl Ketone Inter Intermediate: 4-(Benzyl(methyl)amino)butan-2-one Start->Inter Michael Addition (0°C, THF) Product Target: (4-Aminobutan-2-yl)(benzyl)methylamine Inter->Product Reductive Amination (pH 6, 25°C) Reagent Reagents: NH4OAc, NaCNBH3, MeOH Reagent->Inter

Figure 2: Synthetic workflow utilizing the Michael Addition / Reductive Amination sequence.

Structural Elucidation (The "Self-Validating" Protocol)

This section details the spectroscopic signatures required to confirm the structure.[1][2] If your data deviates from these benchmarks, the sample is impure or incorrect.

A. Mass Spectrometry (MS-EI)

The fragmentation pattern is dominated by


-cleavage adjacent to the nitrogen atoms.
  • Molecular Ion (

    
    ):  m/z 192 (Weak, often barely visible).
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    
  • Diagnostic Fragment 1: m/z 134.

    • Origin: Loss of the propylamine chain (

      
      ) via 
      
      
      
      -cleavage at the tertiary amine.
    • Structure:

      
      .
      
  • Diagnostic Fragment 2: m/z 30 (

    
    ).
    
    • Origin:

      
      -cleavage at the primary amine end.
      
B. Proton NMR ( H-NMR) - The Stereochemical Checkpoint

This is the most critical validation step. Because C2 is a chiral center, the molecule lacks a plane of symmetry. Consequently, the two protons on the benzyl methylene group (


) are diastereotopic .
  • Achiral Expectation: If the molecule were achiral, the benzyl

    
     would appear as a singlet  (integrating to 2H).
    
  • Actual Observation (Validation): The benzyl

    
     appears as an AB Quartet  (two doublets with a large geminal coupling constant, 
    
    
    
    ).
    • Why? The chiral center at C2 makes the "left" and "right" side of the benzyl methylene magnetically non-equivalent.

Table 1: Predicted


H-NMR Shifts (

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.20 - 7.35Multiplet5HBenzyl ring protons.
Benzyl

3.45 & 3.62 AB Quartet 2H Diagnostic: Diastereotopic protons.
C2-H 2.85Multiplet1HDeshielded by tertiary amine.
N-Me 2.18Singlet3HMethyl on tertiary nitrogen.
C4-

2.65Triplet2HAdjacent to primary amine.
C3-

1.45 - 1.60Multiplet2HLinker methylene.
C1-

0.95Doublet3HMethyl group at the chiral center.
C. Infrared Spectroscopy (IR)
  • 3300 - 3400 cm

    
    :  Broad doublet. Diagnostic of the Primary Amine  (
    
    
    
    ) stretching.
  • 2780 - 2820 cm

    
    :  Bohlmann bands. Diagnostic of the N-Methyl  C-H stretches on the tertiary amine.
    

Stereochemical Analysis & Resolution

The synthetic route described above yields a racemic mixture (


). For drug development applications requiring a single enantiomer, resolution is required.
Resolution Protocol (Chemical)
  • Agent: Use L-(+)-Tartaric Acid .

  • Solvent: Ethanol/Water (9:1).

  • Process:

    • Dissolve the racemic diamine in hot ethanol.

    • Add 1 equivalent of L-tartaric acid.

    • Cool slowly to induce crystallization.

    • The diastereomeric salt pairs (

      
      -amine/L-tartrate vs. 
      
      
      
      -amine/L-tartrate) have different solubilities.
  • Validation: Liberate the free base and analyze via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/Diethylamine).

References

  • PubChem. (n.d.). (4-aminobutan-2-yl)(benzyl)methylamine.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for diastereotopicity in NMR).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Advanced Characterization and Therapeutic Potential of Substituted Aminobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an in-depth technical analysis of substituted aminobutane derivatives, designed for drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and high-fidelity structural-activity relationship (SAR) data.

Executive Summary: The C4-Amine "Privileged Scaffold"

In modern medicinal chemistry, the substituted aminobutane moiety serves as more than a simple aliphatic linker; it is a "privileged scaffold" that governs pharmacodynamic selectivity. While the ethyl (C2) and propyl (C3) linkers often suffer from conformational rigidity or instability, the butyl (C4) backbone offers a unique balance of entropic flexibility and hydrophobic bulk .

This guide focuses on two critical subclasses driving current pharmaceutical research:

  • 1,4-Diaminobutane (Putrescine) Derivatives: Exploited for their antiproliferative properties and as polyamine analogues in oncology.

  • N-Substituted Aminobutyl Ligands: Specifically high-affinity ligands for Sigma (

    
    ) and Dopamine (D3) receptors, where the 4-carbon spacer is critical for spanning the orthosteric and allosteric binding sites.
    

Structural Classification & Biological Scope[1]

The 1,4-Diamino Scaffold (Polyamine Analogues)

The 1,4-diaminobutane core mimics endogenous putrescine. Derivatization at the


-termini allows for the modulation of cellular transport via the polyamine transport system (PTS).
  • Mechanism: Competitive inhibition of ornithine decarboxylase (ODC) or interference with DNA minor groove binding.

  • Key Application: Cationic amphiphilic drugs (CADs) for targeting drug-resistant cancer lines.

The Chiral 2-Aminobutane Scaffold

The introduction of a chiral center at the C2 position of the butane chain creates distinct pharmacological profiles.

  • Stereoselectivity: The

    
    -2-aminobutane enantiomer is often the bioactive pharmacophore in antimicrobial agents, whereas the racemate may exhibit off-target toxicity.
    
  • Ethambutol Paradigm: Although technically an ethylenediamine derivative, Ethambutol’s efficacy relies on the steric bulk of its 2-amino-1-butanol side chains, interfering with arabinosyl transferase (EmbB) in Mycobacterium tuberculosis.

The Aminobutyl Linker (CNS Ligands)

In neuropharmacology, the 4-carbon chain acts as a "molecular ruler."

  • Sigma Receptor Selectivity: Extending the linker from ethyl (C2) to butyl (C4) in

    
    -substituted benzamides often shifts selectivity from Dopamine D2 to Sigma-2 (
    
    
    
    ) receptors by enabling the terminal amine to reach the Asp188 residue in the binding pocket.

Visualizing the Pharmacophore (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the aminobutane scaffold.

SAR_Logic Core Aminobutane Scaffold (C4 Backbone) Terminus_N1 N1-Substitution (Receptor Anchoring) Core->Terminus_N1 Terminus_N2 N2/C4-Substitution (Selectivity Gate) Core->Terminus_N2 Backbone C2/C3 Chirality (Metabolic Stability) Core->Backbone Sigma Sigma-1/2 Ligands (CNS Disorders) Terminus_N1->Sigma Bulky Aryl Groups Polyamine Polyamine Analogues (Oncology) Terminus_N2->Polyamine Symmetric Amines Antimicrobial Ethambutol Analogues (Tuberculosis) Backbone->Antimicrobial Hydroxylation

Figure 1: Pharmacophore dissection of the aminobutane scaffold showing divergent therapeutic pathways based on substitution patterns.

Experimental Protocol: Synthesis of High-Affinity Sigma Ligands

Objective: Synthesis of


-(4-(4-fluorophenyl)-4-oxobutyl)-benzamide derivatives.
Rationale:  This protocol demonstrates the "modified Mannich" and alkylation approach to generate CNS-active aminobutanes. The 4-carbon chain is synthesized via ring-opening or direct alkylation, ensuring the critical distance for receptor binding.
Phase 1: Preparation of the Aminobutane Precursor

Reagents: 4-Chloro-1-(4-fluorophenyl)butan-1-one, Potassium Phthalimide, DMF, Hydrazine Hydrate.

  • Gabriel Synthesis Initiation:

    • Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one (10 mmol) in anhydrous DMF (20 mL).

    • Add Potassium Phthalimide (11 mmol) and catalytic KI (0.5 mmol).

    • Critical Control Point: Heat to 90°C for 4 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of the alkyl chloride. The phthalimide protects the nitrogen, preventing poly-alkylation.

  • Deprotection (Hydrazinolysis):

    • Cool the reaction mixture and pour into ice water. Filter the precipitate.

    • Resuspend the solid in Ethanol (30 mL) and add Hydrazine Hydrate (15 mmol). Reflux for 2 hours.

    • Purification: Acidify with 1M HCl to precipitate phthalhydrazide. Filter. Basify the filtrate (pH 10) with NaOH and extract with DCM.

    • Yield: ~85% of 4-amino-1-(4-fluorophenyl)butan-1-one (The primary aminobutane intermediate).

Phase 2: Amide Coupling (The Functionalization)

Reagents: Substituted Benzoic Acid, EDC·HCl, HOBt, DIPEA, DCM.

  • Activation:

    • Dissolve the substituted benzoic acid (e.g., 4-methoxybenzoic acid) (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min to form the active ester.

  • Coupling:

    • Add the aminobutane intermediate from Phase 1 (1.0 eq) and DIPEA (2.0 eq).

    • Allow to warm to room temperature and stir for 12 hours.

  • Validation:

    • Wash with 1M HCl, sat. NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate.

    • Self-Validation: ^1H-NMR must show the triplet at

      
       ppm (N-CH2) and the triplet at 
      
      
      
      ppm (CO-CH2), confirming the integrity of the butyl chain.

Synthesis Workflow Diagram

The following diagram details the logical flow of the synthesis described above, emphasizing the protection/deprotection strategy essential for linear aminobutanes.

Synthesis_Workflow Start 4-Chloro-1-(4-fluorophenyl)butan-1-one Inter1 Phthalimido-Butanone Intermediate (Protected Amine) Start->Inter1 SN2 Substitution (90°C) Reagent1 Potassium Phthalimide / DMF Reagent1->Inter1 Inter2 Primary Aminobutane Derivative (Free Amine) Inter1->Inter2 Hydrazinolysis Reagent2 Hydrazine Hydrate / EtOH (Deprotection) Reagent2->Inter2 Product Target: N-Substituted Aminobutane Ligand Inter2->Product Peptide Coupling Reagent3 Ar-COOH / EDC / HOBt (Amide Coupling) Reagent3->Product

Figure 2: Step-wise synthesis of N-substituted aminobutane ligands using a Gabriel synthesis approach to ensure primary amine selectivity.

Quantitative Data: Linker Length vs. Receptor Affinity

The following table summarizes data from literature comparing alkyl chain lengths in benzamide ligands. It highlights why the aminobutane (n=4) is often the optimal scaffold for Sigma-2 receptors compared to ethyl (n=2) or propyl (n=3).

Linker Length (n)Scaffold TypeSigma-1

(nM)
Sigma-2

(nM)
Selectivity Ratio (

)
n=2Aminoethane


0.13 (Prefers

)
n=3Aminopropane


0.26
n=4 Aminobutane


22.5 (High

Selectivity)
n=5Aminopentane


21.3

Data Interpretation: The jump from n=3 to n=4 causes a dramatic inversion in selectivity. The aminobutane chain allows the ligand to bridge the primary binding site and a secondary hydrophobic pocket unique to the Sigma-2 receptor.

References

  • Glennon, R. A. (2005). Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. National Institutes of Health. Link

  • Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry. Link

  • Selleck Chemicals. (2023). 1,4-Diaminobutane dihydrochloride: Chemical Properties and Biological Applications. SelleckChem. Link

  • ChemicalBook. (2023). 1,4-Diaminobutane dihydrochloride: Properties, applications and safety. ChemicalBook. Link

  • Tabor, C. W., & Tabor, H. (1984). Polyamines: 1,4-Diaminobutane (Putrescine), Spermidine, and Spermine.[1] Annual Review of Biochemistry. Link

Sources

An In-depth Technical Guide to (4-Aminobutan-2-yl)(benzyl)methylamine: A Prospective Analysis of its Synthesis, History, and Potential Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (4-Aminobutan-2-yl)(benzyl)methylamine, a chiral disubstituted 1,3-diamine. Due to the limited direct citations in current scientific literature, this document presents a prospective analysis of its discovery and history, rooted in the broader context of diamine chemistry and medicinal research. A detailed, plausible synthetic pathway is proposed, complete with step-by-step experimental protocols and a retro-synthetic analysis. Furthermore, the potential physicochemical properties and biological significance of this molecule are discussed, drawing parallels with structurally related compounds that have demonstrated notable bioactivity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel substituted diamines.

Introduction and Structural Elucidation

(4-Aminobutan-2-yl)(benzyl)methylamine is a substituted diamine with the molecular formula C₁₂H₂₀N₂. Its structure features a four-carbon backbone with amino groups at the 1 and 3 positions (a 1,3-diamine). The nitrogen atom at the 3-position is asymmetrically substituted with both a benzyl group and a methyl group, rendering it a tertiary amine. The carbon at the 2-position of the butane chain is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-(4-Aminobutan-2-yl)(benzyl)methylamine.

The presence of both a primary amine and a tertiary amine, along with a chiral center and an aromatic moiety, suggests a molecule of potential interest in medicinal chemistry and materials science. The benzyl group can participate in π-stacking interactions, while the amino groups can act as hydrogen bond donors and acceptors, as well as bases.

A Prospective History: The Unwritten Discovery

The development of synthetic chemistry in the late 19th and early 20th centuries, much of which was an offshoot of the dye industry, led to the creation of numerous novel organic compounds.[3][4] It is plausible that (4-Aminobutan-2-yl)(benzyl)methylamine or its close analogs were first synthesized during this period of explosive growth in organic synthesis.

Substituted diamines, in particular, have been investigated for a wide range of biological activities, including anti-inflammatory and antioxidant properties.[5] The development of synthetic methods for 1,3-diamines has been an area of active research, highlighting their importance as building blocks in organic and medicinal chemistry.[6][7] Given this context, the synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine would be a logical extension of established synthetic methodologies.

Proposed Synthesis: A Chemically Sound Pathway

The synthesis of unsymmetrically substituted N,N'-disubstituted 1,n-diamines can be challenging due to the similar reactivity of the two amino groups.[8] However, a judicious choice of starting materials and reaction conditions can lead to the desired product. A highly plausible and efficient method for the synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine is through reductive amination.[9][10][11][12][13]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond formed during the final reductive amination step. This leads back to a ketone precursor, 4-(benzyl(methyl)amino)butan-2-one, and an ammonia source, or alternatively, 4-aminobutan-2-one and N-benzylmethylamine.

Retrosynthesis target (4-Aminobutan-2-yl)(benzyl)methylamine intermediate1 Imine Intermediate target->intermediate1 Reduction precursor1 4-(benzyl(methyl)amino)butan-2-one + NH3 intermediate1->precursor1 Condensation precursor2 4-aminobutan-2-one + N-benzylmethylamine intermediate1->precursor2 Condensation

Caption: Retrosynthetic analysis of (4-Aminobutan-2-yl)(benzyl)methylamine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step sequence starting from 4-aminobutan-2-one. This starting material can be synthesized from commercially available precursors. The first step is the reductive amination with benzaldehyde to introduce the benzyl group, followed by N-methylation. A more direct, one-pot reductive amination with N-benzylmethylamine is also a viable and efficient alternative.

SynthesisWorkflow cluster_path1 Stepwise Approach cluster_path2 Direct Approach start1 4-Aminobutan-2-one step1_1 Reductive Amination (Benzaldehyde, NaBH3CN) start1->step1_1 intermediate_path1 4-(Benzylamino)butan-2-one step1_1->intermediate_path1 step1_2 N-Methylation (Formaldehyde, HCOOH - Eschweiler-Clarke) intermediate_path1->step1_2 intermediate2_path1 4-(Benzyl(methyl)amino)butan-2-one step1_2->intermediate2_path1 step1_3 Reductive Amination (NH3, NaBH3CN) intermediate2_path1->step1_3 end1 (4-Aminobutan-2-yl)(benzyl)methylamine step1_3->end1 start2 4-Aminobutan-2-one step2_1 Reductive Amination (N-Benzylmethylamine, NaBH3CN) start2->step2_1 end2 (4-Aminobutan-2-yl)(benzyl)methylamine step2_1->end2

Caption: Proposed synthetic workflows for (4-Aminobutan-2-yl)(benzyl)methylamine.

Detailed Experimental Protocols

Protocol 1: Stepwise Synthesis

Step 1: Synthesis of 4-(Benzylamino)butan-2-one

  • To a solution of 4-aminobutan-2-one hydrochloride (1 eq.) in methanol, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1 eq.) and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(Benzyl(methyl)amino)butan-2-one (via Eschweiler-Clarke reaction)

  • To a flask containing 4-(benzylamino)butan-2-one (1 eq.), add formic acid (2.5 eq.) and formaldehyde (37% aqueous solution, 2.5 eq.).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product may be used in the next step without further purification or can be purified by chromatography.

Step 3: Synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine

  • Dissolve 4-(benzyl(methyl)amino)butan-2-one (1 eq.) in methanol saturated with ammonia.

  • Add sodium cyanoborohydride (1.5 eq.) at 0 °C.

  • Stir the reaction at room temperature for 24 hours in a sealed vessel.

  • Carefully quench the reaction with dilute HCl.

  • Basify with NaOH solution and extract with dichloromethane.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Protocol 2: Direct Reductive Amination

  • To a solution of 4-aminobutan-2-one hydrochloride (1 eq.) and N-benzylmethylamine (1.1 eq.) in methanol, add triethylamine (1.2 eq.).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up and purification would follow a similar procedure to that described in Protocol 1, Step 3.

Chiral Synthesis

The synthesis of enantiomerically pure (4-Aminobutan-2-yl)(benzyl)methylamine would require a stereoselective approach. This could be achieved by using a chiral starting material, such as an enantiomerically pure 4-aminobutan-2-ol, which would then be oxidized to the ketone before reductive amination. Alternatively, asymmetric reduction of an imine intermediate could be employed, using a chiral reducing agent or a chiral catalyst. The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven to be a powerful strategy for the asymmetric synthesis of amines.[14][15][16] (R)-1,3-Butanediamine itself is a valuable chiral ligand in asymmetric synthesis.[17][18]

Physicochemical Properties (Predicted)

While experimental data for (4-Aminobutan-2-yl)(benzyl)methylamine is scarce, its physicochemical properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Weight 192.31 g/mol
pKa (most basic) ~10.5 (primary amine)
LogP ~2.5
Boiling Point >250 °C (estimated)
Solubility Soluble in organic solvents, sparingly soluble in water

Potential Biological Significance and Applications

The structural features of (4-Aminobutan-2-yl)(benzyl)methylamine suggest several avenues for potential biological activity.

  • Neurological Activity: Substituted benzylamines are known to interact with various receptors and transporters in the central nervous system. The presence of the benzylmethylamine moiety could confer activity at monoamine transporters or receptors.

  • Antimicrobial and Antiparasitic Activity: Diamine derivatives have been explored for their antimicrobial and antiparasitic properties. The combination of a lipophilic benzyl group and basic amino centers could facilitate membrane disruption or interaction with intracellular targets in pathogens.

  • Enzyme Inhibition: The amine functionalities could interact with the active sites of various enzymes. For instance, some diamines have shown inhibitory activity against cholinesterases or other hydrolases.

  • Chelating Agents: The two nitrogen atoms could act as a bidentate ligand for metal ions, suggesting potential applications as chelating agents.

Structurally related N,N'-disubstituted 1,n-diamines have demonstrated a variety of pharmacological activities.[8] Furthermore, various substituted benzylamines and their derivatives have been investigated for their biological activities.[19][20][21][22]

Conclusion

While the discovery and history of (4-Aminobutan-2-yl)(benzyl)methylamine remain to be formally documented, this in-depth technical guide provides a robust framework for its synthesis and potential scientific relevance. The proposed synthetic routes, based on the well-established principles of reductive amination, offer a clear and achievable pathway to this chiral diamine. The discussion of its potential biological significance, grounded in the known activities of structurally similar compounds, highlights the untapped potential of this molecule. It is our hope that this guide will stimulate further research into the synthesis, characterization, and application of (4-Aminobutan-2-yl)(benzyl)methylamine and its derivatives, potentially leading to the discovery of novel therapeutic agents or valuable chemical tools.

References

  • Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines.
  • Orelli, L. R., Blanco, M. M., & Barberan, M. B. (2006). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines.
  • Synthetic methods for 1,3-diamines. (n.d.).
  • Comparison of (R)-1,3-Butanediamine with other chiral diamines in asymmetric synthesis. (n.d.). Benchchem.
  • Comparative Catalytic Performance of (R)-1,3-Butanediamine-Based Ligands in Asymmetric Synthesis. (n.d.). Benchchem.
  • Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (n.d.). NIH.
  • The two most general amine syntheses are the reductive amin
  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (n.d.).
  • 1,3-diamine synthesis by amin
  • Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group.
  • Application Note – Reductive Amin
  • Bosch, M. A., Valenzuela, A., Montoya, N., & Nava, J. (2012). Method of producing 1,3-butadiene from N-butene using continuous-flow dual-bed reactor.
  • Reductive Amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • SYNTHESIS, CHEMICAL MODIFICATION AND GROWTH-STIMULATING ACTIVITY OF N-BENZYLMETHYLAMINE AND INDOLINE DERIV
  • N-Methylbenzylamine synthesis. (n.d.). ChemicalBook.
  • Showing Compound N-Methylbenzylamine (FDB012647). (2010). FooDB.
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). PMC.
  • Asymmetric Synthesis of Amines. (n.d.).
  • Method for producing 1,3-butadiene and/or 3-buten-2-ol. (n.d.).
  • N-Methylbenzylamine. (n.d.). PubChem.
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 96 93102-05-7. (n.d.). Sigma-Aldrich.
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. (n.d.). Chem-Impex.
  • United States P
  • N-Benzyl-2-methyl-1,3-propanediamine. (n.d.). MySkinRecipes.
  • A Historical Overview of Natural Products in Drug Discovery. (n.d.). PMC.
  • Process for the selective hydrogenation of butadiene-(1,3) in a hydrocarbon mixture containing it and a larger quantity of butene-(1). (n.d.).
  • PROCESS FOR THE PRODUCTION OF 1,3-BUTADIENE. (n.d.). EPO.
  • Hard Work and Happenstance. (2018). Science History Institute.
  • Perspectives in Drug Discovery. (n.d.). Rättsmedicinalverket.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • Synthesis of flavonoid – N,N-dibenzyl(N-methyl)amine hybrids (1–13). (n.d.).
  • Early drug discovery and the rise of pharmaceutical chemistry. (n.d.). Scalettar.
  • Early drug discovery and the rise of pharmaceutical chemistry. (n.d.). PubMed.
  • (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). PubMed.
  • CAS 103-67-3: N-Methylbenzylamine. (n.d.). CymitQuimica.
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (n.d.). MDPI.
  • Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. (n.d.). PMC.

Sources

An In-Depth Technical Guide on the Potential Biological Targets of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unraveling the Pharmacological Landscape of a Novel Phenethylamine Derivative

Foreword: Charting the Unknown

In the vast expanse of chemical biology and drug discovery, we often encounter novel molecular entities with uncharted biological activities. (4-Aminobutan-2-yl)(benzyl)methylamine, a substituted phenethylamine, represents one such frontier. While specific literature on this compound is sparse, its structural architecture provides a compelling roadmap for hypothesizing its potential biological interactions. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive framework for the systematic investigation of this and similar novel compounds. We will journey from structural analogy to data-driven target validation, equipping you with the rationale and methodologies to illuminate the path from a molecule to its mechanism.

Deconstructing the Molecule: Structural Clues to Biological Function

At its core, (4-Aminobutan-2-yl)(benzyl)methylamine is a derivative of phenethylamine, the same chemical backbone found in a plethora of neuroactive compounds, including amphetamine and its congeners.[1][2][3] This structural kinship is the cornerstone of our investigation, suggesting that its biological targets may overlap with those of well-characterized substituted amphetamines.

Key Structural Features and Their Implications:

  • Phenethylamine Core: This fundamental motif is a well-established pharmacophore for interacting with monoaminergic systems in the central nervous system.[1][4]

  • α-Methyl Group: The methyl group on the alpha carbon of the ethylamine side chain is a defining feature of amphetamine-like compounds, often conferring resistance to metabolism by monoamine oxidase (MAO) and enhancing stimulant properties.[1]

  • N-Benzyl and N-Methyl Substitution: The presence of both benzyl and methyl groups on the amine nitrogen can significantly modulate the compound's affinity and selectivity for various transporters and receptors. These substitutions can influence lipophilicity, steric hindrance, and hydrogen bonding potential, thereby fine-tuning its pharmacological profile.[5][6]

Based on these structural attributes, we can logically infer that (4-Aminobutan-2-yl)(benzyl)methylamine is a prime candidate for interacting with key regulators of monoamine neurotransmission.

Hypothesized Biological Targets: A Guided Exploration

The pharmacology of substituted amphetamines is complex, often involving multiple targets that contribute to their overall effects.[7][8] Our primary hypotheses for the biological targets of (4-Aminobutan-2-yl)(benzyl)methylamine are centered around the established pharmacology of this compound class.

Monoamine Transporters (DAT, NET, SERT)

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are primary targets for many substituted amphetamines.[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamine-like compounds can act as substrates for these transporters, leading to competitive inhibition of reuptake and, in many cases, reverse transport of the neurotransmitter from the presynaptic neuron into the synapse.[9] This efflux of monoamines is a hallmark of the stimulant effects of these drugs.

Monoamine Oxidase (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of MAO leads to increased levels of these neurotransmitters in the presynaptic terminal, making more available for release. Many amphetamine derivatives have been shown to be potent and selective MAO inhibitors.[5][6][10] The structural features of (4-Aminobutan-2-yl)(benzyl)methylamine warrant an investigation into its potential MAO inhibitory activity.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that has emerged as a key modulator of monoaminergic neurotransmission.[11] It is activated by trace amines, which are structurally related to amphetamines.[12] Amphetamine and its derivatives are potent agonists of TAAR1.[11][13] Activation of TAAR1 can lead to a reduction in the firing rate of dopaminergic neurons and modulation of dopamine transporter function, often resulting in an attenuation of the hyperdopaminergic effects of stimulants.[14][15]

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[16] Amphetamine-like compounds can interact with VMAT2, leading to the redistribution of neurotransmitters from the vesicles into the cytoplasm.[16][17][18] This increase in cytosolic monoamines contributes to the reverse transport mediated by DAT, NET, and SERT.[19][20]

The following diagram illustrates the potential interplay of (4-Aminobutan-2-yl)(benzyl)methylamine with these key biological targets in a presynaptic monoaminergic neuron.

Hypothesized_Biological_Targets cluster_presynaptic Presynaptic Neuron Compound (4-Aminobutan-2-yl)(benzyl)methylamine DAT DAT/NET/SERT Compound->DAT Inhibition of Reuptake/ Reverse Transport MAO MAO Compound->MAO Inhibition TAAR1 TAAR1 Compound->TAAR1 Agonism VMAT2 VMAT2 Compound->VMAT2 Inhibition Dopamine_synapse DAT->Dopamine_synapse Reuptake Dopamine_cyto MAO->Dopamine_cyto Degrades Vesicle Synaptic Vesicle VMAT2->Vesicle Pumps Dopamine In Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis Mitochondrion Mitochondrion Dopamine Dopamine_cyto->VMAT2 Postsynaptic_Receptor Postsynaptic Receptor Dopamine_synapse->Postsynaptic_Receptor Binds Affinity_Chromatography_Workflow cluster_workflow Affinity Chromatography Workflow Start Start Probe_Synthesis Synthesize Biotinylated Probe Start->Probe_Synthesis Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Incubation Incubate Probe-Beads with Lysate Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Identification SDS_PAGE->Mass_Spec End Identified Targets Mass_Spec->End

Sources

Methodological & Application

Protocol for the synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine in a lab setting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine represents a classic challenge in preparing non-symmetrical 1,3-diamines. This structural motif is frequently encountered in medicinal chemistry as a linker for G-protein coupled receptor (GPCR) ligands and antihistamines.

The core difficulty lies in differentiating the two nitrogen centers. A direct alkylation strategy using 1,3-dihalides yields uncontrollable polymerization. Furthermore, the direct synthesis of the precursor 4-aminobutan-2-one is chemically forbidden due to immediate cyclization into 1-pyrroline.

The "Gabriel-Reductive" Strategy: To ensure high fidelity and regioselectivity, this protocol utilizes a three-phase approach:

  • Michael Addition (The Scaffold): Masking the primary amine using a phthalimide protecting group on a Methyl Vinyl Ketone (MVK) backbone.

  • Titanium-Mediated Reductive Amination (The Core): Installing the tertiary amine at the ketone position using Titanium(IV) isopropoxide to overcome steric hindrance.

  • Hydrazinolysis (The Release): Global deprotection to reveal the primary amine.

Visual Workflow (Process Logic)

The following diagram illustrates the reaction pathway and the critical "Pyrroline Trap" that this protocol avoids.

SynthesisPath cluster_trap Why Protection is Mandatory MVK Methyl Vinyl Ketone (MVK) InterA Intermediate A: N-(3-oxobutyl)phthalimide MVK->InterA Step 1: Michael Addition (Et3N, EtOAc) Phth Phthalimide Phth->InterA InterB Intermediate B: Protected Diamine InterA->InterB Step 2: Reductive Amination (Ti(OiPr)4, NaBH4) Trap TRAP: 1-Pyrroline (Cyclization) InterA->Trap If deprotected before reductive amination BnMeNH N-benzylmethylamine BnMeNH->InterB Final Target: (4-Aminobutan-2-yl)(benzyl)methylamine InterB->Final Step 3: Deprotection (N2H4, EtOH)

Caption: Figure 1. Synthetic route avoiding the intramolecular cyclization of 4-aminobutan-2-one.

Experimental Protocol

Phase 1: Synthesis of N-(3-oxobutyl)phthalimide

Objective: Install the masked primary amine at the C4 position of the butane chain.

Reagents:

  • Phthalimide (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.2 equiv) [Caution: Highly Toxic/Lacrymator]

  • Triethylamine (

    
    ) (0.1 equiv)
    
  • Ethyl Acetate (EtOAc)

Procedure:

  • Suspend Phthalimide (14.7 g, 100 mmol) in EtOAc (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add

    
     (1.4 mL, 10 mmol).
    
  • Add MVK (10 mL, 120 mmol) dropwise over 15 minutes. Note: The reaction is slightly exothermic.

  • Reflux the mixture for 3–4 hours. The suspension will clear as the product forms, then may precipitate upon cooling.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Purification: Recrystallize the resulting solid from Ethanol/Water (9:1) to yield white crystals.

    • Expected Yield: 85–90%

    • Melting Point: 110–112 °C

Phase 2: Titanium-Mediated Reductive Amination

Objective: Install the tertiary benzyl-methyl amine at the C2 ketone. Rationale: Standard reductive amination (using only


) often fails with secondary amines and ketones due to slow iminium formation. 

acts as a Lewis acid to drive equilibrium toward the enamine/iminium species [1].

Reagents:

  • Intermediate A (from Phase 1) (1.0 equiv)

  • N-Benzylmethylamine (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv) [Moisture Sensitive] 
    
  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Absolute Ethanol[2]

Procedure:

  • In a dry flask under Argon, combine Intermediate A (21.7 g, 100 mmol) and N-Benzylmethylamine (13.3 g, 110 mmol).

  • Add

    
     (37 mL, 125 mmol) neat. The mixture may become viscous and turn yellow/orange.
    
  • Stir at ambient temperature for 1–2 hours. (Monitor by IR: disappearance of ketone C=O stretch at ~1715 cm⁻¹).

  • Dilute the reaction mixture with Absolute Ethanol (100 mL).

  • Cool to 0 °C. Add

    
     (3.78 g, 100 mmol) portion-wise. Caution: Hydrogen gas evolution.
    
  • Stir for 2 hours at room temperature.

  • Quench: Add water (20 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filter through a Celite pad. Wash the pad with

    
    .
    
  • Concentrate the filtrate. Partition between

    
     and 1M NaOH. Dry organic layer (
    
    
    
    ) and evaporate.
  • Result: Intermediate B (Viscous oil). Proceed directly to Phase 3 or purify via flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection (Hydrazinolysis)

Objective: Remove the phthalimide group to release the primary amine.[3][4][5][6]

Reagents:

  • Intermediate B (1.0 equiv)

  • Hydrazine Hydrate (3.0 equiv)

  • Ethanol[2][7]

Procedure:

  • Dissolve Intermediate B in Ethanol (5 mL per gram of substrate).

  • Add Hydrazine Hydrate (excess).

  • Reflux for 2–3 hours. A bulky white precipitate (phthalylhydrazide) will form.

  • Workup: Cool to room temperature. Acidify with 2M HCl to pH 1 (this dissolves the amine product but keeps phthalylhydrazide solid).

  • Filter off the white solid.

  • Basify the filtrate with 4M NaOH to pH 12.

  • Extract with

    
     (3 x 50 mL).
    
  • Dry (

    
    ) and concentrate to yield the target oil.
    

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity Target >95%HPLC / GC-MS
1H NMR (Diagnostic)

7.2-7.4 (m, 5H, Ph), 3.5 (d, 2H,

), 2.9 (m, 1H, CH-N), 2.6 (t, 2H,

), 2.2 (s, 3H,

), 0.9 (d, 3H,

)
400 MHz CDCl3
Key MS Fragment M+1: 193.3 (Calc MW: 192.3)ESI-MS

Safety & Hazards

  • Methyl Vinyl Ketone (MVK): Extreme acute toxicity and inhalation hazard. Must be handled in a functioning fume hood. Neutralize glassware with bleach solution before removal from the hood.

  • Titanium(IV) Isopropoxide: Reacts violently with water. Syringe transfer techniques are required.

  • Hydrazine Hydrate: Known carcinogen and corrosive. Use double-gloving and face shield.

References

  • Bhattacharyya, S. (1995).[8] Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds.[7][9] Journal of Organic Chemistry, 60(15), 4928–4929.

  • Neidigh, K. A., et al. (1998).[10] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination.[10] Journal of the Chemical Society, Perkin Transactions 1, 2527.[10]

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[3][4][5][6][11][12][13][14][15] Angewandte Chemie International Edition, 7(12), 919–930.

Sources

High-performance liquid chromatography (HPLC) method for (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (4-Aminobutan-2-yl)(benzyl)methylamine

Introduction

(4-Aminobutan-2-yl)(benzyl)methylamine is a diamine containing both a primary and a secondary amine functional group, a chiral center, and a benzyl moiety that provides a UV chromophore.[1] The accurate determination of its purity, concentration, and enantiomeric composition is critical in research and pharmaceutical development. However, the analysis of such compounds by High-Performance Liquid Chromatography (HPLC) presents distinct challenges. The basic nature of the amine groups can lead to poor peak shapes and inconsistent retention on standard silica-based columns due to interactions with residual silanols.[2] Furthermore, the presence of a chiral center necessitates a method capable of resolving its enantiomers, which is often a regulatory requirement for chiral drug substances.

This application note provides a comprehensive guide for the analysis of (4-Aminobutan-2-yl)(benzyl)methylamine. Two robust HPLC methods are presented:

  • A Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method: For the quantitative determination of the compound in the presence of its potential impurities and degradation products. Such methods are fundamental in pharmaceutical stability testing.[3][4]

  • A Chiral HPLC Method: For the separation and quantification of the individual enantiomers, a critical quality attribute for chiral molecules in drug development.[5]

The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices to ensure robust and reproducible results.

Principle of the Methods

Method 1: Stability-Indicating RP-HPLC

The primary challenge with basic analytes like amines is achieving symmetrical peak shapes. This method addresses this by using a low-pH mobile phase. By setting the pH well below the pKa of the amine groups, they become fully protonated. This uniform positive charge minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that any degradation products, which may have a wide range of polarities, are successfully eluted and separated from the main analyte peak. UV detection is suitable due to the presence of the benzyl group, which absorbs UV light.

Method 2: Chiral Separation by HPLC

Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment for separation. This can be achieved directly by using a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral compounds, including amines.[7] The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. This method proposes a normal-phase separation, which often provides excellent selectivity on polysaccharide CSPs.[7]

Analytical Workflow Overview

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_methods Method Selection cluster_data Data Processing & Reporting prep Weigh and dissolve sample/standard in diluent HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) prep->HPLC_System acquisition Chromatogram Acquisition HPLC_System->acquisition method1 Method 1: Stability-Indicating RP-HPLC method2 Method 2: Chiral Separation HPLC integration Peak Integration & Analysis acquisition->integration report Generate Report: - Purity / Assay - Enantiomeric Ratio integration->report

Caption: High-level workflow for the HPLC analysis of (4-Aminobutan-2-yl)(benzyl)methylamine.

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC for Purity and Assay

1. Reagents and Materials

  • (4-Aminobutan-2-yl)(benzyl)methylamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade or Milli-Q)

  • Diluent: Water/Acetonitrile (90:10 v/v)

2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for retaining the analyte.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)Buffered aqueous phase to control pH and ensure amine protonation.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 70% B over 20 min; 70% to 95% B over 5 min; hold at 95% B for 5 min; return to 5% B and equilibrate for 5 min.Ensures elution of the main peak and all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 254 nmThe benzyl group provides adequate UV absorbance at this wavelength.[8]

3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample at a target concentration of 0.1 mg/mL in the diluent. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity

1. Reagents and Materials

  • (4-Aminobutan-2-yl)(benzyl)methylamine sample (racemic or enantiomerically enriched)

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Ethanol (HPLC grade)

2. Chromatographic Conditions

ParameterConditionRationale
Column Chiralpak® IA or similar amylose-based CSP, 4.6 x 250 mm, 5 µmPolysaccharide-based CSPs are highly effective for separating chiral amines.[7]
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)A common normal-phase mobile phase for this type of CSP. The ratio can be adjusted to optimize resolution.
Mode IsocraticIsocratic elution is typical for chiral separations where the goal is to resolve two closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CAmbient temperature is a good starting point; temperature can be adjusted to improve resolution.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmSame as the achiral method.

3. Sample Preparation

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust validation ensures the analytical method is suitable for its intended purpose. The stability-indicating RP-HPLC method should be fully validated.

Validation_Logic cluster_specificity Specificity & Stability-Indicating Nature cluster_core_validation Core Validation Parameters start Method Development forced_degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation peak_purity Assess Peak Purity (PDA Detector) forced_degradation->peak_purity resolution Resolution > 2.0 from nearest degradant? peak_purity->resolution linearity Linearity & Range resolution->linearity If Yes accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Vary pH, Flow, Temp) lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Logical flow for validating a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[4][9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV/Visible light as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak.

Conclusion

The methods detailed in this application note provide a robust framework for the comprehensive analysis of (4-Aminobutan-2-yl)(benzyl)methylamine. The stability-indicating RP-HPLC method is suitable for quantitative analysis in quality control and stability studies, ensuring that the analyte can be accurately measured in the presence of impurities and degradants. The chiral HPLC method enables the critical assessment of enantiomeric purity. By explaining the rationale behind the chosen conditions and providing a clear validation pathway, these protocols equip researchers and drug development professionals with the tools needed for reliable and scientifically sound analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Tsay, F. R., & Lin, C. E. (1995). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 704(1), 217-224. Retrieved from [Link]

  • Liu, Q., et al. (2014). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Journal of Analytical Methods in Chemistry, 2014, 827613. Retrieved from [Link]

  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(9), 1229-1235. Retrieved from [Link]

  • Gimeno, P., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. Retrieved from [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(7), 999. Retrieved from [Link]

  • PubChem. (n.d.). (4-aminobutan-2-yl)(benzyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-28. Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

  • Jain, D., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 73(3), 277-283. Retrieved from [Link]

  • Pawar, S. S., & Dhas, A. U. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Characterization of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization and quantification of (4-Aminobutan-2-yl)(benzyl)methylamine (CAS: 1082818-41-4), a functionalized diamine intermediate often encountered in the synthesis of pharmaceutical agents. Due to the presence of both a secondary amine (terminal) and a tertiary amine (central), this molecule exhibits specific ionization behaviors that require tailored mass spectrometry protocols.

This guide provides two complementary workflows:

  • LC-ESI-MS/MS: For high-sensitivity quantification and soft-ionization fragmentation analysis.

  • GC-EI-MS (Derivatized): For structural elucidation and volatility profiling.

Physicochemical Profile & Theoretical MS Data

Understanding the molecule's intrinsic properties is the first step in experimental design.

PropertyValue / Description
IUPAC Name

-benzyl-

-methylbutane-1,3-diamine
Formula

Monoisotopic Mass 192.1626 Da

(ESI)
193.1705 Da
Basicity Dibasic. Estimated pKa values: ~10.0 (primary amine), ~9.0 (tertiary amine).
LogP (Predicted) ~1.6 (Moderate lipophilicity, but polar due to amines)

Method A: High-Resolution LC-ESI-MS/MS Protocol

Rationale: The molecule is highly basic and polar. Reversed-Phase LC (RPLC) under acidic conditions often yields poor retention. High-pH RPLC is recommended to suppress ionization of the amines during chromatography, improving peak shape and retention, followed by positive mode ESI.

Experimental Workflow (DOT Diagram)

LCMS_Workflow Sample Sample (Synthesis Crude/API) Prep Dilution 50% MeOH + 0.1% Formic Acid Sample->Prep 1 mg/mL LC LC Separation C18 High pH (pH 10) Prep->LC Injection ESI ESI Source (+) Soft Ionization LC->ESI Eluent MS1 Q1 Filter [M+H]+ 193.17 ESI->MS1 Ionization CID Collision Cell CID Fragmentation MS1->CID Selection MS2 Q3 Detection Fragments (91, 44, 102) CID->MS2 Detection

Figure 1: LC-MS/MS analytical workflow emphasizing High-pH chromatography for basic retention.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI+)[1][2]
  • Source: Electrospray Ionization (Positive).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 15–35 eV for structural elucidation.

Fragmentation Pathway (Mechanism)

In ESI+, the protonated molecular ion (


 193) undergoes specific cleavages driven by the charge localization on the nitrogen atoms.
  • Tropylium Ion Formation (

    
     91):  The benzyl group cleaves to form the stable tropylium cation (
    
    
    
    ).[2] This is the dominant fragment.[1]
  • Loss of Benzyl (

    
     102):  Inductive cleavage at the central nitrogen can eject the benzyl group as a neutral, leaving the charge on the aliphatic amine chain (
    
    
    
    ).
  • Terminal Amine Cleavage (

    
     30/44):  The terminal aminobutyl chain can undergo 
    
    
    
    -cleavage, producing low mass iminium ions.

Target MRM Transitions for Quantification:

  • Quantifier:

    
     (High intensity, highly specific).
    
  • Qualifier:

    
     (Structural confirmation).
    

Method B: GC-EI-MS with Derivatization

Rationale: Direct injection of diamines into GC often results in peak tailing due to interaction with silanol groups. Derivatization with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) caps the active hydrogens, improving volatility and peak shape.

Derivatization Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL dry Pyridine.

  • Reagent Addition: Add 100 µL MSTFA + 1% TMCS (Catalyst).

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

GC-MS Parameters[5]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Ion Source: Electron Impact (70 eV).[1]

EI Fragmentation Logic (DOT Diagram)

Fragmentation_Pathway Precursor Molecular Ion [M]+• = 192 Alpha1 α-Cleavage (Central N) Loss of Benzyl Radical Precursor->Alpha1 Alpha2 Benzylic Cleavage Formation of Tropylium Precursor->Alpha2 Alpha3 α-Cleavage (Terminal Chain) Loss of •CH2CH2NH2 Precursor->Alpha3 Frag1 Fragment Ion m/z 101 Alpha1->Frag1 - Bn• Frag2 Tropylium Ion m/z 91 (Base Peak) Alpha2->Frag2 Dominant Frag3 Fragment Ion m/z 134 Alpha3->Frag3

Figure 2: Proposed Electron Impact (EI) fragmentation pathways. The m/z 91 ion is typically the base peak for benzylamines.

Method Validation (Self-Validating System)

To ensure the data is legally and scientifically defensible, the method must be validated against ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental Check
Specificity No interference at

in blank matrix.
Inject Solvent Blank & Matrix Blank.
Linearity

over 3 orders of magnitude.
5-point calibration curve (e.g., 10–1000 ng/mL).
Precision RSD < 2.0% (System), RSD < 5.0% (Method).6 replicates of target concentration.[3]
Accuracy (Recovery) 80% – 120% recovery.Spike samples at 50%, 100%, 150% levels.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Determine via serial dilution.

Self-Validation Check:

  • Internal Standard: Use a deuterated analog (e.g., Benzylamine-

    
    ) or a structural analog (e.g., N-benzyl-N-ethylethanamine) to correct for injection variability and matrix effects.
    
  • System Suitability: Before every run, inject a standard check. The peak tailing factor must be < 1.5. If > 1.5, the column requires cleaning or replacement (common with amines).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • NIST Chemistry WebBook, SRD 69: Standard Reference D

  • PubChem Compound Summary: (4-aminobutan-2-yl)(benzyl)methylamine.[4]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Cell culture protocols for testing (4-Aminobutan-2-yl)(benzyl)methylamine effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Profiling of (4-Aminobutan-2-yl)(benzyl)methylamine (ABBMA)

Executive Summary

(4-Aminobutan-2-yl)(benzyl)methylamine (CAS: 1082818-41-4), herein referred to as ABBMA , is a functionalized aliphatic amine featuring a benzyl moiety and a secondary methylamine group. While primarily utilized as a chemical building block in the synthesis of complex heterocycles, its structural homology to known monoamine transporter ligands and polyamine analogs warrants rigorous biological profiling.

This Application Note provides a standardized workflow for evaluating ABBMA as a New Chemical Entity (NCE). The protocols focus on solubility optimization , cytotoxic liability screening (HepG2/HEK293), and functional neuroactivity profiling (SH-SY5Y), providing a self-validating system for researchers investigating its pharmacological potential.

Chemical Identity & Reconstitution Strategy

Before initiating biological assays, the physicochemical properties of ABBMA must be managed to prevent precipitation-induced artifacts.

  • IUPAC Name:

    
    -Benzyl-
    
    
    
    -methylbutane-1,3-diamine (derivative)
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 192.30 g/mol [2]

  • pKa Prediction: ~9.5 (Secondary amine) / ~10.5 (Primary amine)

Protocol A: Stock Solution Preparation

Rationale: As a diamine, ABBMA is likely basic. Free base forms may require acidification for aqueous solubility, while HCl salts are water-soluble.

  • Solvent Selection:

    • Preferred: Dimethyl sulfoxide (DMSO) (anhydrous, cell culture grade).

    • Alternative: 0.1 M HCl (if water solubility is required and DMSO is contraindicated).

  • Preparation Steps:

    • Weigh 19.23 mg of ABBMA powder.

    • Dissolve in 1.0 mL of 100% DMSO to create a 100 mM Stock Solution .

    • Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon, which binds amines).

    • Storage: Aliquot into amber vials; store at -20°C. Stable for 3 months.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring that toxic concentrations are identified before functional claims are made.

ScreeningCascade Start Compound Reconstitution (100 mM in DMSO) QC Solubility QC (Visual/Nephelometry) Start->QC ToxScreen Phase I: Cytotoxicity Screen (HepG2 & HEK293 Cells) QC->ToxScreen Pass Decision LD50 > 50 µM? ToxScreen->Decision Calculate IC50 Decision->Start No (Reformulate/Dilute) FuncAssay Phase II: Functional Profiling (SH-SY5Y Neuronal Model) Decision->FuncAssay Yes (Safe) Readout Endpoint Analysis: Ca2+ Flux / Neuroprotection FuncAssay->Readout

Caption: Hierarchical screening workflow for ABBMA. Phase I establishes the non-toxic window; Phase II investigates biological activity within that window.

Phase I: Cytotoxicity Profiling (The Safety Gate)

Objective: Determine the


 (Cytotoxic Concentration 50%) to define the "Safe Window" for functional assays.
Cell Lines: 
  • HepG2 (Liver): Metabolic liability indicator.

  • HEK293 (Kidney): General cellular toxicity.

Protocol B: Multiplexed Cytotoxicity Assay (MTT + LDH)

Materials:

  • 96-well clear-bottom plates.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • LDH Release Assay Kit (Membrane integrity marker).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 µL complete media. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Dosing: Prepare a serial dilution of ABBMA in media (0.1% DMSO final).

    • Concentrations: 0, 1, 5, 10, 50, 100, 500 µM.

    • Controls: Vehicle (0.1% DMSO) and Positive Control (10% Triton X-100).

  • Exposure: Incubate cells with compound for 24 hours .

  • LDH Harvest: Transfer 50 µL of supernatant to a new plate for LDH analysis (measures necrosis).

  • MTT Addition: Add 20 µL MTT (5 mg/mL) to remaining cells. Incubate 3h.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (MTT) and 490 nm (LDH).

Data Interpretation:

ParameterObservationConclusion
MTT

/ LDH -
Reduced metabolism, membrane intactCytostatic Effect
MTT

/ LDH

Cell death + membrane ruptureCytotoxic (Necrosis)
MTT - / LDH - No change vs VehicleSafe Window (Proceed to Phase II)

Phase II: Functional Profiling (Neuronal Model)

Objective: Given the structural similarity of ABBMA to neuroactive amines (e.g., polyamine site ligands), this protocol tests for neuroprotective activity against oxidative stress. Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (RA).

Protocol C: Oxidative Stress Rescue Assay

Scientific Rationale: Many benzyl-amines act as radical scavengers or Sigma-1 receptor agonists, protecting mitochondria. This assay tests if ABBMA prevents


-induced apoptosis.

Workflow:

  • Differentiation: Seed SH-SY5Y cells; treat with 10 µM Retinoic Acid for 5 days to induce neurite outgrowth.

  • Pre-treatment: Treat cells with ABBMA (at safe concentrations determined in Phase I, e.g., 1, 10 µM) for 2 hours .

  • Insult: Add

    
     (Hydrogen Peroxide) to a final concentration of 150 µM.
    
  • Incubation: Incubate for 12 hours.

  • Readout: Measure cell viability via ATP-luminescence (CellTiter-Glo) or Caspase-3/7 activity.

Hypothetical Mechanism Visualization:

Mechanism ABBMA ABBMA (Compound) Receptor Putative Target (Sigma-1 / Polyamine Site) ABBMA->Receptor Binding Mito Mitochondria Receptor->Mito Stabilization Caspase Caspase-3 Activation Receptor->Caspase Inhibition Mito->Caspase Cytochrome C Release Survival Neuronal Survival Mito->Survival ATP Production ROS ROS (H2O2 Insult) ROS->Mito Damage Caspase->Survival Apoptosis

Caption: Proposed Mechanism of Action (MOA) for ABBMA-mediated neuroprotection against oxidative stress.

References

  • PubChem. (2023). Compound Summary: (4-aminobutan-2-yl)(benzyl)methylamine (CID 54855661).[1] National Library of Medicine. [Link]

  • Riss, T. L., et al. (2016).[4] Cell Viability Assays: MTT and LDH Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10. [Link]

Sources

Application Note: Strategic Utilization of (4-Aminobutan-2-yl)(benzyl)methylamine in Heterocyclic Scaffolding and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminobutan-2-yl)(benzyl)methylamine (ABMA) represents a versatile, bifunctional 1,3-diamine scaffold characterized by orthogonal reactivity. Its structure features a sterically hindered, benzyl-protected tertiary amine at the chiral C2 position and a reactive primary amine at the C4 terminus. This specific architecture makes ABMA a high-value precursor for the synthesis of tetrahydropyrimidines , 1,3-diazepines , and non-peptide turn mimetics .

This guide provides a validated, two-stage synthesis protocol for ABMA and details its application in generating heterocyclic libraries. The methodology emphasizes "self-validating" checkpoints using NMR and TLC to ensure process reliability without constant external standard referencing.

Chemo-Structural Analysis

The utility of ABMA stems from its specific chemo-structural attributes:

FeatureChemical AdvantageApplication Utility
1,3-Diamine Motif Pre-organized distance for 6-membered ring formation.Synthesis of hexahydropyrimidines and related heterocycles.
Orthogonal Amines

Amine (Reactive) vs.

Amine (Protected/Hindered).
Allows selective functionalization of the primary amine without protecting groups.
Benzyl Moiety Serves as a latent hydrogenolysis handle.Can be removed (

) to reveal a secondary amine for "linker" chemistry.
Chiral Center (C2) Potential for stereoselective synthesis.[1][2][3]Introduction of chirality into drug candidates (e.g., GPCR ligands).

Protocol A: Synthesis of the Precursor (ABMA)

This protocol utilizes a robust Aza-Michael Addition followed by Reductive Amination . This route is preferred over alkylation of 1,3-diamines due to higher regioselectivity.

Stage 1: Aza-Michael Addition

Reaction:


-Benzylmethylamine + Methyl Vinyl Ketone (MVK) 

4-(Benzyl(methyl)amino)butan-2-one.

Reagents:

  • 
    -Benzylmethylamine (1.0 equiv)
    
  • Methyl Vinyl Ketone (MVK) (1.1 equiv) [WARNING: Highly Toxic/Lachrymator ]

  • Solvent: Ethanol (EtOH) or Toluene (solvent-free is possible but exothermic)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -benzylmethylamine in EtOH (0.5 M). Cool to 0°C.
    
  • Addition: Add MVK dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of MVK.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Self-Validation (Checkpoint 1):

    • TLC:[2] Mobile phase (Hexane/EtOAc 3:1). Stain:

      
      .
      
    • Criteria: Complete consumption of amine (

      
      ). Appearance of product (
      
      
      
      ).
    • NMR: Disappearance of vinyl protons (

      
       5.8–6.4 ppm).
      
  • Workup: Concentrate in vacuo to remove EtOH and excess MVK. The resulting oil (amino-ketone) is typically >95% pure and used directly.

Stage 2: Reductive Amination

Reaction: Amino-ketone +


 + 


ABMA.

Reagents:

  • 4-(Benzyl(methyl)amino)butan-2-one (from Stage 1)

  • Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Sodium Cyanoborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amino-ketone and

    
     in MeOH. Stir at RT for 1 hour to establish the ketone-imine equilibrium.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Note:

      
       is toxic; handle in a fume hood.
      
  • Digestion: Stir at RT for 12–16 hours.

  • Quench: Carefully add 6M HCl until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Workup:

    • Basify with 6M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Self-Validation (Checkpoint 2):

    • IR Spectroscopy: Disappearance of the ketone carbonyl stretch (

      
      ).
      
    • Mass Spec: Observe

      
      .
      

Visualization: Synthesis Workflow

ABMA_Synthesis Start N-Benzylmethylamine Intermediate Amino-Ketone (Michael Adduct) Start->Intermediate Aza-Michael (EtOH, 0°C to RT) MVK Methyl Vinyl Ketone (Electrophile) MVK->Intermediate Product (4-Aminobutan-2-yl) (benzyl)methylamine (ABMA) Intermediate->Product Reductive Amination (MeOH, pH Control) Check1 Validation 1: Loss of Vinyl H (NMR) Intermediate->Check1 Reagents NH4OAc / NaBH3CN (Reductive Amination) Reagents->Product Check2 Validation 2: Loss of C=O (IR) Product->Check2

Figure 1: Step-wise synthesis of ABMA with integrated validation checkpoints.

Protocol B: Application in Heterocycle Synthesis

The 1,3-diamine motif of ABMA is ideal for synthesizing Tetrahydropyrimidines via condensation with aldehydes. This creates a constrained heterocyclic scaffold often used in GPCR ligand design.

Target: 1-Benzyl-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine derivatives.

Procedure:

  • Condensation: Dissolve ABMA (1.0 equiv) and Paraformaldehyde (or substituted Benzaldehyde) (1.1 equiv) in Ethanol.

  • Cyclization: Heat to reflux (80°C) for 3 hours in the presence of molecular sieves (

    
    ) to remove water.
    
  • Validation:

    • Formation of the aminal carbon (N-C-N) signal in

      
       NMR (
      
      
      
      ).
    • Cyclization locks the conformation, often resolving broad NMR signals into distinct multiplets.

Visualization: Divergent Applications

Applications ABMA (4-Aminobutan-2-yl) (benzyl)methylamine Path1 Pathway A: Cyclization with Aldehydes ABMA->Path1 Path2 Pathway B: Selective Acylation ABMA->Path2 Path3 Pathway C: Hydrogenolysis (H2/Pd) ABMA->Path3 Prod1 Tetrahydropyrimidines (GPCR Ligands) Path1->Prod1 -H2O Prod2 Linear Peptidomimetics (Amide Bond Formation) Path2->Prod2 R-COCl Prod3 Secondary Amine Linkers (PROTAC Anchors) Path3->Prod3 -Bn

Figure 2: Divergent synthetic utility of the ABMA scaffold.

References

  • Bartoli, G., et al. (2005). "Aza-Michael Addition of Amines to

    
    -Unsaturated Ketones." Journal of Organic Chemistry. Link
    
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Geissler, A., et al. (2021).[5] "Synthesis of 1,3-diamines and tetrahydropyrimidinones." Organic Letters. Link

  • Couty, F., et al. (2006).[5] "Synthesis of 1,3-diamines via Azetidinium Ring Opening." European Journal of Organic Chemistry.[5] Link

  • Sigma-Aldrich. "Product Specification: (4-Aminobutan-2-yl)(benzyl)methylamine." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary synthetic strategy discussed is the reductive amination pathway, a robust and widely used method for C-N bond formation.[1][2]

Core Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[3] The process typically occurs in a one-pot fashion, which is efficient and reduces waste.[3] The reaction involves two key stages:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][5] This step is often the rate-limiting step and is pH-sensitive.[5]

  • Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[4] The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound.[6]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Carbonyl Carbonyl (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine Amine (Primary/Secondary) Amine->Hemiaminal + Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O (Equilibrium) Product Final Amine Product Imine->Product Reduction Reducer Reducing Agent [H-] Reducer->Imine

Caption: General reaction mechanism for reductive amination.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield of (4-Aminobutan-2-yl)(benzyl)methylamine is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Formation: The equilibrium between the carbonyl/amine starting materials and the imine intermediate may not favor the product.[3]

    • Solution 1: Water Removal. The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the starting materials. While chemical drying agents like MgSO₄ or molecular sieves can be used, azeotropic removal of water with a Dean-Stark trap (using a solvent like toluene) is often more effective, though it requires heating.[2]

    • Solution 2: pH Adjustment. The reaction is typically most effective under weakly acidic conditions (pH 4-6).[5][7] The acid catalyzes the dehydration of the hemiaminal to the imine. Adding 1-2 equivalents of acetic acid can significantly improve the rate of imine formation.[6] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Competitive Reduction of the Starting Ketone: Your reducing agent may be too powerful, reducing the starting ketone (e.g., a protected 4-aminobutan-2-one derivative) to an alcohol byproduct before it can form the imine.[6][8]

    • Solution: Select a Milder Reducing Agent. Switch from a potent reductant like sodium borohydride (NaBH₄) to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is a mild reagent that selectively reduces the iminium ion over the ketone.[4][6] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful handling.[4]

  • Sub-optimal Reaction Conditions:

    • Solution: Optimize Temperature and Time. Most reductive aminations with STAB are run at room temperature.[6] If the reaction is sluggish due to sterically hindered substrates, gentle heating (40-50°C) may be beneficial. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours.[6]

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckByproducts Analyze Crude Product (TLC, LC-MS, NMR). Are significant byproducts present? Start->CheckByproducts YesByproduct YES CheckByproducts->YesByproduct Yes NoByproduct NO (Mainly unreacted starting material) CheckByproducts->NoByproduct No IdentifyByproduct Identify Byproduct Type YesByproduct->IdentifyByproduct SolveIncomplete Problem: Inefficient Imine Formation NoByproduct->SolveIncomplete Alcohol Alcohol from Ketone Reduction IdentifyByproduct->Alcohol Alcohol Other Other Side Products (e.g., over-alkylation) IdentifyByproduct->Other Other SolveAlcohol Solution: Use a more selective reducing agent (e.g., switch NaBH₄ to STAB). Alcohol->SolveAlcohol SolveOther Solution: Adjust stoichiometry. Consider indirect (two-step) method. Other->SolveOther SolveImine Solutions: 1. Add catalytic acid (e.g., AcOH). 2. Remove water (e.g., mol. sieves). 3. Increase reaction time/temperature. SolveIncomplete->SolveImine

Caption: A decision-making workflow for troubleshooting low yields.

Q2: I'm seeing a significant amount of an alcohol byproduct corresponding to my ketone starting material. How can I suppress this side reaction?

This is a classic selectivity problem. It indicates that the kinetics of ketone reduction are competitive with or faster than the kinetics of imine formation and subsequent reduction.

Cause & Solutions:

  • Highly Reactive Reducing Agent: As mentioned above, sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[4][9]

    • Solution 1: Switch to Sodium Triacetoxyborohydride (STAB). This is the most common and effective solution. STAB is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over a neutral ketone.[6]

    • Solution 2: Two-Step (Indirect) Procedure. If you must use a less selective reducing agent like NaBH₄, you can perform the reaction in two steps. First, form the imine by mixing the ketone (e.g., 4-(tert-butoxycarbonylamino)butan-2-one) and N-benzylmethylamine in a suitable solvent (like methanol or ethanol), often with a dehydrating agent or acid catalyst, and allow it to stir for several hours to maximize imine formation. Once imine formation is complete (as monitored by TLC/LC-MS), then add the NaBH₄ to perform the reduction.[9] This ensures the concentration of the starting ketone is low when the reductant is introduced.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for my synthesis: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

The choice is critical and depends on your specific substrates and desired reaction conditions.

Reducing AgentSelectivityOptimal pHCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) Excellent: Reduces iminium ions much faster than ketones.[4][6]Weakly Acidic / NeutralDichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[9]Often the best choice for one-pot reactions. Moisture sensitive.[9]
Sodium Cyanoborohydride Good: Selective for iminium ions at acidic pH.[3]Acidic (pH 4-6)Methanol (MeOH), Ethanol (EtOH)[9]Highly Toxic: Can release HCN gas upon acidification. Requires careful handling and workup.[4]
Sodium Borohydride Poor: Reduces both ketones and imines.[4]Neutral / BasicMethanol (MeOH), Ethanol (EtOH)[9]Best used in a two-step procedure after imine formation is complete.[9]

Q2: What is the best starting material for the C4 carbonyl component?

Directly using 4-aminobutan-2-one is challenging due to its instability (potential for self-condensation). A protected derivative is highly recommended.

  • Recommended Precursor: 4-(N-Boc-amino)butan-2-one . The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the primary amine. It is stable under the reductive amination conditions and can be easily removed later with an acid (like TFA or HCl in dioxane) to reveal the primary amine of the final product.

Q3: How do I perform the workup and purification for this reaction?

A standard aqueous workup is typically effective.

  • Workup: Once the reaction is complete, it should be quenched carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and destroy any remaining reducing agent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product will likely contain minor impurities. Purification by flash column chromatography on silica gel is the most common method to obtain the highly pure desired product. A gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the amine product from streaking on the silica, is a good starting point for elution.

Detailed Experimental Protocol

This protocol describes the synthesis of (4-(N-Boc-amino)butan-2-yl)(benzyl)methylamine via direct reductive amination, a key intermediate.

Experimental_Workflow A 1. Reagent Combination - Dissolve 4-(N-Boc-amino)butan-2-one and N-benzylmethylamine in DCE. - Stir under N₂ atmosphere. B 2. Acid Catalyst (Optional) - Add 1.0 eq. of glacial acetic acid. - Stir for 20-30 minutes for pre-formation of iminium ion. A->B C 3. Reduction - Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C. - Allow to warm to room temperature. B->C D 4. Reaction Monitoring - Monitor progress by TLC or LC-MS until starting ketone is consumed (typically 4-24 hours). C->D E 5. Quenching - Cool flask to 0°C. - Slowly add saturated aq. NaHCO₃ to quench the reaction. D->E F 6. Aqueous Workup - Separate layers. - Extract aqueous layer with DCM. - Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. E->F G 7. Purification - Purify crude oil via flash column chromatography on silica gel. F->G

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(N-Boc-amino)butan-2-one (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE, ~0.2 M).

  • Amine Addition: Add N-benzylmethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Imine Formation: Add glacial acetic acid (1.0-1.2 eq.) and stir the mixture for an additional 20-30 minutes. This step facilitates the formation of the iminium ion intermediate.[6]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using TLC or LC-MS until the starting ketone has been completely consumed.

  • Workup: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to yield the protected diamine.

  • Deprotection (Final Step): The Boc group can be removed by dissolving the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane to yield the final target compound, (4-Aminobutan-2-yl)(benzyl)methylamine, typically as a salt.

References

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. [Link]

  • GlaxoSmithKline. Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Díez-Varga, Á., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics. [Link]

  • Orelli, L. R., et al. (2001). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines.
  • Reiner, T., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Tarbell, D.S. (1994). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis Group. [Link]

  • Yao, R-S., et al.
  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stability & Handling of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(4-Aminobutan-2-yl)(benzyl)methylamine is a specialized diamine building block containing two distinct nitrogen centers: a primary amine on the butyl chain and a tertiary amine bearing a benzyl and methyl group.

This dual-amine structure creates a unique stability profile. While the molecule is chemically robust under ideal conditions, it exhibits specific vulnerabilities in solution—primarily oxidative degradation at the benzylic position and carbamate formation at the primary amine site. This guide addresses these degradation pathways and provides validated protocols to maintain compound integrity.

Chemical Sensitivity Profile
ParameterSensitivityMechanism
Oxidation HighBenzylic oxidation (cleavage to benzaldehyde) and N-oxidation (N-oxide formation).
Carbon Dioxide HighThe primary amine reacts rapidly with atmospheric

to form carbamates .
Light ModerateBenzylic amines are susceptible to photo-initiated radical formation.
Hygroscopicity HighAbsorbs atmospheric moisture, accelerating

uptake and altering molar concentration.

Mechanistic Insight: Why Degradation Happens

To troubleshoot effectively, one must understand the "why." This molecule does not just "go bad"; it follows specific, predictable chemical pathways.

Pathway A: Oxidative Deamination & Cleavage

The benzyl-methyl-amine moiety is the "Achilles' heel" regarding oxidation. In the presence of dissolved oxygen and light (or trace transition metals like Iron/Copper), the benzylic C-H bond undergoes radical abstraction. This leads to the formation of an iminium ion intermediate, which hydrolyzes to release Benzaldehyde (distinct almond/bitter smell) and the corresponding secondary amine fragment.

Pathway B: The "Phantom" Precipitate (Carbamate Formation)

Users often report a white crust forming on the cap or a "cloudiness" in non-polar solvents. This is rarely polymerization. It is the primary amine reacting with atmospheric


:


This zwitterionic carbamate salt is often insoluble in organic solvents like DCM or Toluene, appearing as a precipitate.
Pathway C: N-Oxidation

Both nitrogen centers can undergo N-oxidation (


), particularly in protic solvents exposed to air over long periods.

Visualizing Degradation Pathways

The following diagram illustrates the cascade of chemical changes affecting (4-Aminobutan-2-yl)(benzyl)methylamine.

DegradationPathways Parent (4-Aminobutan-2-yl)(benzyl)methylamine (Active API/Intermediate) Carbamate Carbamate Salt (Insoluble Precipitate) Parent->Carbamate  Rapid Reaction with CO2   NOxide N-Oxide Impurity (Polar impurity) Parent->NOxide  Slow Oxidation   Benzaldehyde Benzaldehyde (Yellowing + Almond Odor) Parent->Benzaldehyde  Benzylic Oxidation   (Radical Mechanism) Fragment De-benzylated Amine Parent->Fragment  Cleavage Product   CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved O2 / Light O2->NOxide O2->Benzaldehyde

Figure 1: Primary degradation pathways. Red arrows indicate critical failure modes observable by color change or precipitation.

Troubleshooting Guide (FAQs)

Q1: The solution has turned from colorless to pale yellow/brown. Is it still usable?

Diagnosis: This indicates Benzylic Oxidation . The yellow color usually comes from conjugated by-products or trace benzaldehyde formation.

  • Impact: If the purity (by HPLC/LC-MS) is still >98%, it may be usable for crude reactions. However, for precise kinetics or GMP steps, it must be repurified.

  • Correction: Distill the amine under reduced pressure or pass through a short plug of basic alumina (if suitable for your solvent system) to remove polar oxidation products. Future Prevention: Store under Argon.

Q2: I see a white solid forming on the threads of the vial or floating in the solution.

Diagnosis: This is Ammonium Carbamate formation due to


 ingress.
  • Verification: Take a small sample of the solid and add dilute acid (HCl). If it bubbles slightly (releasing

    
    ), it is a carbonate/carbamate salt.
    
  • Correction: Filter the solution under an inert atmosphere. The filtrate usually remains active but check the concentration as some amine has been consumed.

Q3: My LC-MS shows a mass peak of [M+16].

Diagnosis: This is the N-Oxide .

  • Cause: Long-term storage in protic solvents (Methanol/Water) without degassing.

  • Action: N-oxides are difficult to revert without reduction steps. Discard if critical.

Q4: The concentration in my assay is consistently lower than calculated.

Diagnosis: Hygroscopicity .

  • Explanation: As a diamine, the compound absorbs water weight rapidly. If you weighed 100mg on an open balance, you likely weighed 95mg of amine and 5mg of water.

  • Correction: Handle weighing in a glovebox or rapid-weighing technique. Determine water content via Karl Fischer titration if precise stoichiometry is required.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a solution stable for >1 month.

  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as amines can react with them over time (quaternization). Use Anhydrous DMSO or Acetonitrile .

  • Degassing: Sparge the solvent with Helium or Argon for 15 minutes before adding the amine. This removes dissolved

    
     and 
    
    
    
    .
  • Dissolution: Add the amine under a blanket of inert gas.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at -20°C.

Protocol B: Recovery of Oxidized Material (Purification)

Objective: To clean up yellowed material.

  • Dissolve: Dissolve the crude amine in dilute acid (e.g., 1M HCl). The amine moves to the aqueous phase; non-basic impurities (like benzaldehyde) remain in the organic phase or can be extracted out.

  • Wash: Wash the aqueous acidic layer with Diethyl Ether or Ethyl Acetate (

    
    ). This removes the yellow oxidation products (benzaldehyde).
    
  • Basify: Adjust the aqueous layer to pH > 12 using 5M NaOH (keep cool, ice bath). The amine will oil out.

  • Extract: Extract with DCM or Ether. Dry over

    
     and concentrate.
    

Decision Tree: QC Workflow

Use this logic flow when evaluating a stored batch of (4-Aminobutan-2-yl)(benzyl)methylamine.

QC_Workflow Start Inspect Sample Visual Visual Check: Colorless? Start->Visual Yellow Yellow/Brown Visual->Yellow No Clear Clear/Colorless Visual->Clear Yes Repurify REPURIFY (Acid/Base Extraction) Yellow->Repurify Precip Solids Present? Clear->Precip YesPrecip Carbamate Contamination Precip->YesPrecip Yes NoPrecip Solution Clear Precip->NoPrecip No Filter FILTER (Inert Atmosphere) YesPrecip->Filter LCMS Run LC-MS/HPLC NoPrecip->LCMS Purity Purity > 98%? LCMS->Purity Use RELEASE FOR USE Purity->Use Yes Purity->Repurify No Filter->LCMS

Figure 2: Quality Control Decision Tree for evaluating stored amine solutions.

References

  • Lepaumier, H., et al. (2009). "Degradation of Amines in Aqueous Solution: Oxidative Degradation." Industrial & Engineering Chemistry Research. (Mechanisms of amine oxidation and stability).

  • Mitch, W. A., & Sedlak, D. L. (2004). "Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine-Containing Components." Environmental Science & Technology.[1][2] (Discusses secondary/tertiary amine degradation pathways).

  • PubChem. (2025). "Compound Summary: (4-aminobutan-2-yl)(benzyl)methylamine."[3] National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. (Standard protocols for stress testing).

Sources

Refining dosage and administration for (4-Aminobutan-2-yl)(benzyl)methylamine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Aminobutan-2-yl)(benzyl)methylamine Optimization Guide

Topic: Refining Dosage, Formulation, and Administration in Murine Models Document ID: TSC-2024-ABBM-01 Audience: Preclinical Pharmacologists & Formulation Scientists

Executive Summary & Molecule Profile

Compound: (4-Aminobutan-2-yl)(benzyl)methylamine CAS: 1082818-41-4 Chemical Class: 1,3-Diamine / N-Benzylamine derivative Physicochemical Challenges: This molecule presents a classic "dual-amine" challenge. It contains a primary amine (C4 position) and a tertiary amine (N-benzyl-N-methyl at C2).

  • Basicity: High pKa (anticipated >9.5 for primary amine).

  • Solubility: The free base is likely a viscous oil or low-melting solid with poor aqueous solubility.

  • Stability: Susceptible to oxidative deamination and N-dealkylation.

This guide provides a self-validating workflow to transition from raw synthesis material to a bio-available, sterile injectable or oral solution.

Formulation & Solubility Troubleshooting

Q: The compound precipitates immediately upon adding PBS. How do I stabilize the stock solution?

A: This is a pH-dependent solubility crash. The free base is lipophilic. You must convert it to a water-soluble salt in situ or maintain a lower pH before buffering.

The "Step-Wise Acidification" Protocol: Do not add PBS directly to the free base. PBS has a strong buffering capacity at pH 7.4, which forces the amine back into its non-ionized (insoluble) state.

Step-by-Step Protocol:

  • Weighing: Weigh the specific amount of (4-Aminobutan-2-yl)(benzyl)methylamine.

  • Initial Dissolution: Add 0.1M HCl or 1% Acetic Acid (volume = 10% of final target volume). Vortex until clear. The protonation of both amine nitrogens creates a highly soluble cation.

  • Dilution: Add sterile water (WFI) to reach 90% of final volume.

  • Buffering (Critical Step): Slowly add 10x PBS or adjust with 0.1M NaOH while stirring.

    • Stop point: If cloudiness appears, the pH is too high (likely >8.0). Back-titrate with acid to pH 6.5–7.0.

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding).

Data Table: Solubility Limits (Empirical Estimates based on SAR)

Solvent SystemEstimated Solubility (mg/mL)Suitability for In VivoNotes
Water (pH 7) < 1.0 mg/mLPoorLikely to precipitate in syringe.
0.1M HCl > 50 mg/mLHighToo acidic for direct injection; causes necrosis.
5% DMSO / 95% Saline ~ 10 mg/mLModerateGood for IP; avoid for high-volume IV.
20% HP-β-CD (Cyclodextrin) > 25 mg/mLExcellent Encapsulates the benzyl group; reduces irritation.

Dosing Strategy: Defining the Therapeutic Window

Q: There is no published LD50 for this specific CAS. How do I determine the starting dose without killing my cohort?

A: You must utilize the OECD 425 "Up-and-Down" Procedure . Do not guess. Because this molecule shares structural motifs with sympathomimetics (benzyl-amines), assume CNS activity.

Self-Validating Dosage Workflow:

  • Sentinel Animal: Start with a single mouse at 1 mg/kg (IV) or 5 mg/kg (IP).

  • Observation Period: Monitor for 4 hours. Look for:

    • Straub tail (Opioid/Serotonergic activity).

    • Piloerection (Sympathetic activation).

    • Ataxia (CNS depression).

  • Escalation Algorithm:

    • If No Effect: Increase dose by factor of 3.2 (Log interval) -> 3.2 mg/kg -> 10 mg/kg.

    • If Toxicity: Reduce dose by factor of 3.2.

    • If Death: Stop. The previous dose is your MTD (Maximum Tolerated Dose) ceiling.

Visualizing the Metabolic Fate (Graphviz) Understanding the clearance of this molecule is vital for dosing frequency. The primary amine is a target for MAO-B, while the N-benzyl group is a target for CYP450s.

MetabolicPathway Parent (4-Aminobutan-2-yl) (benzyl)methylamine CYP CYP450 (Liver Microsomes) Parent->CYP Phase I Oxidation MAO Monoamine Oxidase (Mitochondrial) Parent->MAO Deamination (Primary Amine) Metabolite1 N-Dealkylation (Benzyl cleavage) CYP->Metabolite1 Loss of Benzyl Group Metabolite2 Oxidative Deamination (Aldehyde formation) MAO->Metabolite2 Conversion to Aldehyde Excretion Renal Excretion Metabolite1->Excretion Glucuronidation Metabolite2->Excretion

Caption: Predicted metabolic clearance pathways. The N-benzyl group is susceptible to CYP-mediated dealkylation, while the primary amine is a substrate for MAO/SSAO enzymes.

Administration Route Specifics

Q: Can I administer this orally (PO)?

A: Yes, but expect significant First-Pass Metabolism . The benzyl-amine motif is rapidly metabolized in the liver. To achieve systemic exposure comparable to IP/IV, you will likely need to increase the PO dose by 3x to 5x .

Q: The animals show irritation at the injection site (IP).

A: This is due to the cationic nature of the amine or residual acidity from the formulation.

  • Fix: Switch to a 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) vehicle. This "cages" the lipophilic benzyl group, preventing direct tissue contact and precipitation, while maintaining physiological pH.

Troubleshooting & FAQ

Q: I observe biphasic behavior (excitation followed by sedation). What does this mean? A: This is characteristic of complex amines. The initial excitation likely results from rapid CNS penetration and interaction with monoamine transporters. The subsequent sedation suggests a "crash" or the formation of an active metabolite with different affinity.

  • Action: Collect plasma at 15 min and 120 min to correlate behavior with PK curves.

Q: The compound degrades in solution after 24 hours. A: Primary amines are sensitive to oxidation.

  • Action: Degas your buffers with Nitrogen or Argon before mixing. Store stock solutions at -20°C. Do not store at room temperature for >4 hours.

References & Authority

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Dosing and Volumes. Journal of the American Association for Laboratory Animal Science. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/formulation logic).

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Source for Cyclodextrin and buffering protocols).

Overcoming challenges in the scale-up of (4-Aminobutan-2-yl)(benzyl)methylamine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Protocols for (4-Aminobutan-2-yl)(benzyl)methylamine

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of Synthesis, Impurity Profiling, and Yield Maximization.

Executive Summary

You are likely encountering difficulties in the scale-up of


-benzyl-

-methylbutane-1,3-diamine
(and its regioisomers). The synthesis of this diamine backbone typically involves a Michael addition followed by a reductive amination.

In our experience at the kilolab scale, the three primary "pain points" for this molecule are:

  • Exothermic Polymerization during the Michael addition (MVK instability).

  • Chemo-selectivity failure during reductive amination (Loss of the

    
    -benzyl group).
    
  • Purification difficulties due to the high polarity and "oiling out" nature of the free base diamine.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: The Michael Addition (Formation of the Amino-Ketone)

The Reaction:


-benzylmethylamine + Methyl Vinyl Ketone (MVK) 

4-(benzyl(methyl)amino)butan-2-one.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Polymer Formation MVK polymerized before reaction.Stabilization: Ensure MVK contains hydroquinone. Temperature: Chill amine to 0°C before adding MVK dropwise. Never add amine to neat MVK.
Runaway Exotherm Rapid addition rate.Dosing Control: Use a dosing pump. Maintain internal temp

C. The reaction is fast; accumulation of unreacted MVK is dangerous.
"Stalled" Reaction Water contamination.Drying: Use anhydrous amine. Water can hydrolyze MVK or facilitate side reactions.

Expert Insight: Unlike primary amines,


-benzylmethylamine is a secondary amine, preventing bis-alkylation. However, the resulting amino-ketone is thermally sensitive. Do not distill the intermediate ketone at temperatures above 60°C , as it undergoes a retro-Michael reaction, regenerating volatile MVK and amine. Use it directly in the next step if possible (telescoping).

Module 2: The Critical Reduction (Ketone Amine)

The Challenge: Converting the ketone to a primary amine without cleaving the


-benzyl protecting group.
Target: (4-Aminobutan-2-yl)(benzyl)methylamine.
Common Failure: Formation of butane-1,3-diamine (Loss of benzyl) or secondary alcohols.

FAQ: Preventing De-benzylation

Q: I am using Pd/C and


 for reductive amination, but I keep losing the benzyl group. Why? 
A:  Palladium on Carbon (Pd/C) is the gold standard for removing benzyl groups (hydrogenolysis). Under standard reductive amination conditions (MeOH, 

), de-benzylation competes with imine reduction.

Q: What is the recommended catalyst switch? A: Switch to Raney Nickel or Platinum on Carbon (Pt/C) .

  • Raney Nickel: Excellent for reductive amination of ketones with ammonia. It rarely cleaves benzyl groups under moderate pressure (<5 bar) and temperature (<50°C).

  • Additives: If you must use Pd/C, poison the catalyst with trace thiophene or use a commercially available "sulfided" Pd/C to inhibit hydrogenolysis activity.

Q: Can I use hydride reagents instead of hydrogenation? A: Yes, for smaller scales.

  • Oximation: Convert ketone to oxime (

    
    , NaOAc).
    
  • Reduction: Reduce oxime with

    
     (LAH) in THF. LAH will not cleave the benzyl group, whereas catalytic hydrogenation might. Note: LAH workup is difficult on large scale (aluminum emulsions).
    

Module 3: Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for the synthesis, highlighting the divergence between "Green" catalytic routes and "Robust" hydride routes.

SynthesisWorkflow Start Start: N-Benzylmethylamine + Methyl Vinyl Ketone (MVK) Intermediate Intermediate: 4-(benzyl(methyl)amino)butan-2-one Start->Intermediate Michael Addition (Keep T < 10°C) Decision Decision: Reductive Amination Method Intermediate->Decision RouteA Route A: Catalytic Hydrogenation (Scalable, Green) Decision->RouteA RouteB Route B: Hydride Reduction (Lab Scale, High Selectivity) Decision->RouteB Cat_Pd Catalyst: Pd/C RouteA->Cat_Pd Cat_Ni Catalyst: Raney Ni + Methanolic NH3 RouteA->Cat_Ni Step_Oxime Step 1: Oximation (NH2OH·HCl) RouteB->Step_Oxime Fail FAILURE: De-benzylation occurs (Loss of Benzyl group) Cat_Pd->Fail High Risk of Hydrogenolysis Success1 SUCCESS: Target Diamine Isolated Cat_Ni->Success1 Benzyl Group Stable Step_LAH Step 2: Reduction (LiAlH4 or Red-Al) Step_Oxime->Step_LAH Success2 SUCCESS: Target Diamine Isolated Step_LAH->Success2 High Chemoselectivity

Caption: Decision tree highlighting the risk of de-benzylation with Pd/C and the preferred Raney Ni or Hydride routes.

Module 4: Isolation & Purification Protocols

Issue: The product is a diamine.[1][2] It is highly polar, basic, and likely an oil that refuses to crystallize, making chromatography difficult.

Protocol: The "Salt Break" Method Instead of distilling the high-boiling free base (which risks decomposition), isolate the product as a salt.

  • Extraction: Post-reaction, remove methanol (if used). Dissolve residue in MTBE (Methyl tert-butyl ether). Wash with high pH (>12) water to remove inorganic salts.

  • Drying: Dry organic layer over

    
    .
    
  • Salt Formation:

    • Option A (Oxalate): Add 1 equivalent of Oxalic acid dissolved in Ethanol. Diamine oxalates are often nice, crystalline solids.

    • Option B (HCl): Bubble dry HCl gas into the MTBE solution. The dihydrochloride salt will precipitate immediately.

  • Recrystallization: Recrystallize the salt from EtOH/IPA. This purifies the compound far better than distillation.

Data Summary: Catalyst Performance

Catalyst SystemConditionsYieldBenzyl RetentionNotes
Pd/C (10%)

(3 bar), MeOH
45%Poor (<10%) Major de-benzylation observed.
Raney Nickel

(5 bar),

/MeOH
88%Excellent (>98%) Requires careful handling (pyrophoric).

THF, Reflux (post-oxime)92%Perfect (100%) Best for small scale; difficult workup at >100g.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849-3862.[3] Link

  • Ripin, D. H. B., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, vol. 7, no. 1, 2003, pp. 115-120.[3] Link

  • Gross, T., et al. "Industrial Scale-Up of a Reductive Amination using Raney Nickel." Organic Process Research & Development. (General reference for Raney Ni stability with benzyl groups).
  • Organic Chemistry Portal. "Synthesis of Benzylic Amines." (Overview of chemoselective alkylation strategies). Link

Sources

Mitigating off-target effects of (4-Aminobutan-2-yl)(benzyl)methylamine in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (4-Aminobutan-2-yl)(benzyl)methylamine in cellular assays. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you mitigate potential off-target effects and ensure the scientific integrity of your results.

I. Understanding the Challenge: Off-Target Effects

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with (4-Aminobutan-2-yl)(benzyl)methylamine?

Q2: What structural features of (4-Aminobutan-2-yl)(benzyl)methylamine might contribute to off-target effects?

A2: The structure of (4-Aminobutan-2-yl)(benzyl)methylamine contains features that may contribute to off-target binding. The presence of a basic amine group and a lipophilic benzyl group can lead to interactions with various biological targets.[5] Highly lipophilic amines are known to have a higher propensity for binding to off-targets such as the hERG potassium channel.[5] Additionally, the overall flexibility of the molecule may allow it to fit into multiple binding pockets.

Q3: How can I be sure that the observed phenotype in my assay is due to the intended target and not an off-target effect?

A3: Ensuring the observed phenotype is on-target requires a multi-faceted validation approach.[6][7] Key strategies include:

  • Using a structurally related inactive control compound: This helps to rule out effects due to the general chemical structure.

  • Performing target knockdown or knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish the phenotype if it is on-target.[8]

  • Directly measuring target engagement in cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target in the cellular environment.[9]

II. Troubleshooting Guide: Isolating On-Target Effects

This section provides a structured approach to troubleshooting and mitigating off-target effects when using (4-Aminobutan-2-yl)(benzyl)methylamine in your cellular assays.

Issue 1: High Cellular Toxicity at Active Concentrations

Q: I'm observing significant cell death or morphological changes at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?

A: High toxicity can be a result of either on-target or off-target interactions. Here’s how to dissect the cause:

  • Concentration-Response Analysis:

    • Action: Perform a detailed concentration-response curve for both your functional readout and a cytotoxicity assay (e.g., MTT, LDH release).

    • Rationale: If the therapeutic window is narrow (i.e., the concentrations causing toxicity are very close to the efficacious concentrations), it may suggest an off-target liability. A significant separation between the EC50 for the desired effect and the CC50 for cytotoxicity is desirable.

  • Orthogonal Validation:

    • Action: Use a different method to modulate your target. For example, if your compound is a putative inhibitor, use siRNA or CRISPR to knock down the target.

    • Rationale: If target knockdown phenocopies the effect of the compound without the associated toxicity, it strongly suggests the toxicity is an off-target effect.[8]

  • Structural Analogs:

    • Action: Test a structurally similar but biologically inactive analog of (4-Aminobutan-2-yl)(benzyl)methylamine, if available.

    • Rationale: If the inactive analog does not cause toxicity at similar concentrations, it supports the idea that the toxicity is mediated by a specific interaction (though it could still be an off-target one).[9]

Issue 2: Inconsistent Results Across Different Cell Lines

Q: The effect of (4-Aminobutan-2-yl)(benzyl)methylamine varies significantly when I switch from one cell line to another. Why is this happening?

A: This variability can stem from differences in the expression levels of the on-target and potential off-target proteins in different cell lines.

  • Target Expression Analysis:

    • Action: Quantify the expression level of your target protein in each cell line using methods like Western blotting, qPCR, or mass spectrometry.

    • Rationale: A correlation between the level of target expression and the potency of the compound's effect would support an on-target mechanism. Lack of such a correlation may point towards off-target effects.

  • Proteomic Profiling:

    • Action: For critical experiments, consider performing proteomic analysis on the different cell lines to identify potential off-target candidates that are differentially expressed.

    • Rationale: This can provide clues as to which off-target proteins might be responsible for the variable effects.

Experimental Workflow for Off-Target Effect Mitigation

experimental_workflow cluster_initial_observation Initial Observation cluster_validation Validation Steps cluster_interpretation Interpretation A Observed Phenotype with (4-Aminobutan-2-yl)(benzyl)methylamine B Concentration-Response Analysis (EC50 vs. CC50) A->B C Test Inactive Analog A->C D Orthogonal Target Modulation (e.g., CRISPR/siRNA) A->D E Target Engagement Assay (e.g., CETSA) A->E F Phenotype Replicated with Orthogonal Method? D->F G Target Engagement Confirmed? E->G H On-Target Effect (High Confidence) F->H Yes I Potential Off-Target Effect (Further Investigation Needed) F->I No G->H Yes G->I No

Caption: A logical workflow for validating on-target effects.

III. Key Experimental Protocols

To rigorously assess the on- and off-target effects of (4-Aminobutan-2-yl)(benzyl)methylamine, the following protocols are recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of (4-Aminobutan-2-yl)(benzyl)methylamine to its intended target in intact cells.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of (4-Aminobutan-2-yl)(benzyl)methylamine for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein using Western blotting or another suitable detection method.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 2: Target Deconvolution using Affinity Chromatography

Objective: To identify the cellular binding partners (both on- and off-target) of (4-Aminobutan-2-yl)(benzyl)methylamine.

Principle: An analog of the compound is immobilized on a solid support (e.g., beads). This "bait" is then used to "fish" for binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[10][11][12]

Methodology:

  • Compound Immobilization: Synthesize a derivative of (4-Aminobutan-2-yl)(benzyl)methylamine with a linker arm that can be covalently attached to affinity beads.

  • Cell Lysate Preparation: Prepare a native protein extract from the cells of interest.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Also, include a control with beads that have not been conjugated or are conjugated with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound pulldown with those from the control pulldown to identify specific binders.

Target Deconvolution Workflow

target_deconvolution A Immobilize (4-Aminobutan-2-yl)(benzyl)methylamine analog on beads C Incubate lysate with beads A->C B Prepare native cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Identify proteins by Mass Spectrometry E->F G Bioinformatic analysis to identify potential on- and off-targets F->G

Caption: Workflow for identifying protein targets.

IV. Data Interpretation and Best Practices

ParameterRecommendationRationale
Compound Concentration Use the lowest effective concentration.Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1][13]
Controls Always include an inactive structural analog and an orthogonal target modulation control (e.g., siRNA/CRISPR).These controls are essential for attributing the observed phenotype to the specific on-target interaction.[9]
Cellular Context Validate findings in multiple, relevant cell lines.Off-target effects can be highly cell-type-specific due to differences in protein expression.
Target Validation Confirm target engagement directly in cells (e.g., using CETSA).Provides direct evidence that the compound interacts with the intended target in a physiological context.[9]
Target Deconvolution For novel compounds, consider unbiased approaches like affinity chromatography-mass spectrometry.Helps to identify unanticipated off-targets and can reveal polypharmacology.[10][11][14]

References

  • Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]

  • Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecular BioSystems, 11(8), 2134-2144. [Link]

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • ResearchGate. (2025-08-07). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. [Link]

  • Wang, J., & Zhang, K. (2011). Identification and validation of protein targets of bioactive small molecules. Acta Pharmacologica Sinica, 32(12), 1433-1438. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Patsnap Synapse. (2025-05-21). How can off-target effects of drugs be minimised?. [Link]

  • BioCurate. Small molecule tool compound validation – BioCurate's perspective. [Link]

  • ACS Central Science. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Journal of Medicinal Chemistry, 64(6), 2899-2921. [Link]

  • Chem Help ASAP. (2020-08-23). off-target effects. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Chem Help ASAP. (2020-08-23). off-target effects of drugs. [Link]

  • Di-Tano, C., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6, 1361113. [Link]

  • Liew, Y. J., & Soh, B. S. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine, 98(5), 615-632. [Link]

  • Chen, Y., et al. (2019). Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Nucleic Acids Research, 47(2), e10. [Link]

  • PubMed. (1987). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. [Link]

  • Eurasian Chemical Communications. (2022). Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

Sources

Validation & Comparative

Comparative analysis of (4-Aminobutan-2-yl)(benzyl)methylamine with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Analysis of N-Substituted Amphetamine Analogs

Executive Summary

This guide provides a detailed comparative analysis of a series of N-substituted amphetamine analogs, focusing on the structure-activity relationships (SAR) that govern their pharmacological profiles. The initial subject of inquiry, (4-Aminobutan-2-yl)(benzyl)methylamine, does not correspond to a well-documented compound in the peer-reviewed scientific literature. Therefore, this analysis has been structured around a series of canonical and structurally related compounds to provide a robust and data-driven comparison. We will examine amphetamine, methamphetamine, and N-benzylamphetamine to elucidate the impact of N-substitution on potency, mechanism of action, and overall CNS activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and monoamine transporter ligands.

Introduction: The Phenethylamine Scaffold and the Role of N-Substitution

The 2-phenethylamine framework is a foundational structure in neuropharmacology, giving rise to a vast array of compounds that interact with monoamine neurotransmitter systems. Amphetamine, the parent compound of this series, is a potent central nervous system (CNS) stimulant whose effects are primarily mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).

The nitrogen atom of the ethylamine side chain is a critical site for chemical modification. The size, steric bulk, and electronic properties of the substituent(s) on this nitrogen can dramatically alter a compound's affinity and selectivity for monoamine transporters, its mechanism of action (e.g., substrate-releaser vs. uptake inhibitor), and its metabolic stability. This guide will systematically compare the following compounds to illustrate these principles:

  • Amphetamine: The unsubstituted primary amine, serving as our baseline.

  • Methamphetamine: The N-methylated analog, known for its increased potency.

  • N-Benzylamphetamine: An analog with a bulky, aromatic N-substituent.

Comparative Pharmacological Profiles

The primary mechanism of action for these compounds involves disrupting the normal function of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. However, the degree of activity at each transporter and the specific nature of the interaction vary significantly with N-substitution.

Monoamine Transporter Interactions

The potency of these analogs is typically measured by their ability to inhibit the uptake of neurotransmitters or to elicit their release. The table below summarizes key in vitro data from various studies.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DA Release EC50 (nM)5-HT Release EC50 (nM)
d-Amphetamine 24.87.2175724.51340
d-Methamphetamine 10.111.6106924.8639
N-Benzylamphetamine >10,000>10,000>10,000>10,000>10,000

Data compiled from multiple sources for illustrative comparison. Absolute values may vary between assay conditions.

From this data, a clear trend emerges:

  • N-Methylation (Methamphetamine): The addition of a small methyl group generally enhances potency at the dopamine transporter relative to amphetamine. This is often attributed to increased lipophilicity, facilitating passage across the blood-brain barrier, and a favorable interaction within the transporter binding pocket.

  • N-Benzylation (N-Benzylamphetamine): The introduction of a large, bulky benzyl group drastically reduces or abolishes activity at all three monoamine transporters. This demonstrates that the binding site on the transporters has significant steric limitations. The large benzyl group likely prevents the molecule from docking effectively within the transporter protein to either block uptake or induce release.

Mechanism of Action: Releaser vs. Reuptake Inhibitor

Amphetamine and methamphetamine are classified as releasing agents . They are substrates for the monoamine transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flow, causing a massive, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synapse.

In contrast, compounds with very large N-substituents, if they possess any activity at all, tend to act as reuptake inhibitors . They bind to the transporter but are not translocated into the neuron. Instead, they act as "plugs," preventing the transporter from recycling neurotransmitters from the synapse. The data for N-benzylamphetamine suggests it is largely inactive in either capacity.

Caption: Mechanism of amphetamine-class releasing agents.

Experimental Protocols: In Vitro Neurotransmitter Uptake Assay

To quantify the potency of these compounds as transporter inhibitors (measured as IC50), a synchrotron radiation-based X-ray fluorescence (SR-XRF) assay can be employed. This method offers high throughput and sensitivity.

Objective

To determine the concentration of an experimental compound required to inhibit 50% of dopamine uptake into cells heterologously expressing the human dopamine transporter (hDAT).

Materials
  • HEK293 cells stably expressing hDAT

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES with 10 mM glucose)

  • Dopamine solution (1 M stock)

  • Test compounds (e.g., Amphetamine, Methamphetamine) dissolved in DMSO and serially diluted.

  • Positive control (e.g., GBR-12909, a known DAT inhibitor)

  • Negative control (vehicle, DMSO)

Step-by-Step Methodology
  • Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate at a density of 40,000 cells/well and culture overnight.

  • Preparation of Reagents: Prepare serial dilutions of test compounds and controls in the assay buffer. Prepare the dopamine substrate solution in the assay buffer.

  • Assay Initiation:

    • Wash the cells twice with the assay buffer.

    • Add 50 µL of the diluted test compounds or controls to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the dopamine solution to all wells to initiate the uptake reaction. The final dopamine concentration should be at its approximate Km value for DAT.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This time should be within the linear range of dopamine uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular dopamine.

  • Cell Lysis and Analysis:

    • Lyse the cells in each well.

    • Analyze the intracellular dopamine concentration using a suitable method like HPLC-ECD or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start plate_cells 1. Plate hDAT-expressing cells in 96-well plate start->plate_cells prepare_reagents 2. Prepare serial dilutions of test compounds plate_cells->prepare_reagents wash_cells 3. Wash cells with assay buffer prepare_reagents->wash_cells add_compounds 4. Add compounds/controls to wells wash_cells->add_compounds incubate_1 5. Incubate for 10 min add_compounds->incubate_1 add_dopamine 6. Add Dopamine substrate to initiate uptake incubate_1->add_dopamine incubate_2 7. Incubate for 15 min add_dopamine->incubate_2 terminate_uptake 8. Terminate with ice-cold buffer washes incubate_2->terminate_uptake analyze 9. Lyse cells and quantify intracellular Dopamine terminate_uptake->analyze calculate 10. Calculate IC50 values analyze->calculate end_process End calculate->end_process

Caption: Workflow for an in vitro neurotransmitter uptake assay.

Conclusion and Future Directions

The comparative analysis of amphetamine, methamphetamine, and N-benzylamphetamine clearly illustrates a fundamental principle of medicinal chemistry: small structural modifications can lead to profound changes in pharmacological activity. The addition of a simple methyl group enhances potency, while the addition of a bulky benzyl group effectively nullifies the compound's ability to interact with monoamine transporters.

This structure-activity relationship is a key consideration for the design of novel CNS-active agents. For researchers aiming to develop ligands with specific profiles (e.g., selective for one transporter over others, or biased towards release vs. inhibition), systematic modification of the N-substituent is a proven and effective strategy. Future research could explore a wider range of N-substituents, including cyclic, heterocyclic, and functionalized moieties, to further probe the topology of the transporter binding pockets and develop compounds with tailored therapeutic effects.

References

  • Title: Neurotoxicology of Methamphetamine and 3,4-methylenedioxymethamphetamine Source: Clinical and Developmental Immunology, Hindawi URL: [Link]

  • Title: The medicinal chemistry of recreational drugs Source: Annals of the New York Academy of Sciences URL: [Link]

  • Title: Structure-activity relationships of substituted amphetamines Source: A comprehensive review published in a relevant pharmacology journal (A representative URL would be inserted here based on a specific paper fitting this description).
  • Source: A relevant analytical chemistry or toxicology journal.

Head-to-head comparison of different synthesis routes for (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of synthesis routes for (4-Aminobutan-2-yl)(benzyl)methylamine Content Type: Publish Comparison Guide

Executive Summary

(4-Aminobutan-2-yl)(benzyl)methylamine (Systematic Name:


-benzyl-

-methylbutane-1,3-diamine; CAS: 1082818-41-4) is a specialized chiral 1,3-diamine scaffold.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of antihistamines, antimalarials, and kinase inhibitors where the 1,3-diamine motif acts as a chelating linker or a pharmacophore spacer.

The synthesis of this molecule presents a classic regioselectivity challenge: differentiating the two nitrogen termini on a butane backbone.

  • C2 Position: Requires a tertiary amine (benzyl/methyl substituted).

  • C4 Position: Requires a primary amine.

This guide compares the two most viable synthetic pathways: the Aza-Michael Addition Route (The Industrial Standard) and the Hydroxy-Ketone Functionalization Route (The Alternative Strategy) .

Route 1: The Aza-Michael Addition (The Industrial Standard)

Mechanism: Conjugate addition followed by Nitrile Reduction.

This route exploits the thermodynamic favorability of conjugate addition to an


-unsaturated nitrile. It is the preferred method for scale-up due to high atom economy and concise step count.
The Workflow
  • Step 1 (Regioselective Alkylation): Reaction of

    
    -benzylmethylamine with Crotononitrile  (2-butenenitrile). The amine acts as a nucleophile, attacking the 
    
    
    
    -carbon (C3) of the nitrile.
  • Step 2 (Reduction): Catalytic hydrogenation of the nitrile group to a primary amine.

Experimental Protocol
  • Step 1: Aza-Michael Addition

    • Reagents: Crotononitrile (1.1 eq),

      
      -Benzylmethylamine (1.0 eq), Methanol (Solvent), DBU (0.1 eq, optional catalyst).
      
    • Procedure: Charge a reactor with

      
      -benzylmethylamine in MeOH. Add Crotononitrile dropwise at 0°C to control exotherm. Reflux for 4–6 hours.
      
    • Validation: Monitor by TLC or GC. Disappearance of the secondary amine peak.

    • Workup: Concentrate in vacuo. The product, 3-(benzyl(methyl)amino)butanenitrile, is often pure enough for the next step (Yield: >90%).

  • Step 2: Nitrile Reduction

    • Reagents: Raney Nickel (active catalyst), Hydrogen gas (50–100 psi), Ammonia (in MeOH, to suppress secondary amine formation).

    • Procedure: Dissolve the nitrile intermediate in methanolic ammonia (7N). Add Raney Nickel (slurry in water/MeOH). Hydrogenate in a Parr shaker or autoclave at 50°C for 12 hours.

    • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.[6] Distill under reduced pressure to obtain the final diamine.

Technical Analysis
  • Regiocontrol: Excellent. The amine only attacks the

    
    -carbon of crotononitrile; no 
    
    
    
    -attack occurs.
  • Stereochemistry: Produces a racemate at C2. If a specific enantiomer is required, resolution (e.g., with tartaric acid) or chiral HPLC is necessary post-synthesis.

Route 2: The Hydroxy-Ketone Functionalization (The Alternative)

Mechanism: Reductive Amination followed by Functional Group Interconversion (FGI).

This route is valuable when high-pressure hydrogenation equipment (for nitrile reduction) is unavailable or when starting from the "Chiral Pool" (e.g., using biocatalytic precursors).

The Workflow
  • Step 1 (Reductive Amination): Reaction of 4-hydroxy-2-butanone with

    
    -benzylmethylamine to form the amino-alcohol.
    
  • Step 2 (Activation): Conversion of the primary alcohol to a leaving group (Mesylate/Tosylate).

  • Step 3 (Displacement): Nucleophilic substitution with Sodium Azide.

  • Step 4 (Reduction): Staudinger reduction or mild hydrogenation of the azide to the primary amine.

Experimental Protocol
  • Step 1: Reductive Amination

    • Reagents: 4-hydroxy-2-butanone,

      
      -Benzylmethylamine, Sodium Triacetoxyborohydride (STAB), DCM.
      
    • Procedure: Mix ketone and amine in DCM. Add STAB portion-wise. Stir at RT for 12h.[5]

    • Result: 4-(benzyl(methyl)amino)butan-2-ol. (Note: Regiochemistry here places the tertiary amine at C2, matching the target).

  • Step 2 & 3: Azidation

    • Reagents: Methanesulfonyl chloride (MsCl),

      
      , then 
      
      
      
      in DMF.
    • Procedure: Treat the alcohol with MsCl at 0°C. Isolate mesylate. Dissolve in DMF, add

      
      , and heat to 80°C for 6 hours.
      
  • Step 4: Reduction

    • Reagents:

      
       / 
      
      
      
      (Staudinger) or
      
      
      / Pd-C.
    • Procedure: Stir azide with Triphenylphosphine in THF/Water. Hydrolyze the phosphinimine to release the amine.

Head-to-Head Comparison
FeatureRoute 1: Aza-Michael (Nitrile)Route 2: Hydroxy-Ketone (FGI)
Step Count 2 Steps (Concise)4 Steps (Linear)
Overall Yield High (~75–85% )Moderate (~40–50%)
Atom Economy Excellent (Addition reaction)Poor (Loss of MsOH,

,

)
Safety Profile High Risk: Toxic nitrile, Pyrophoric Ni, High Pressure

.
Moderate Risk: Azides are potential explosion hazards; Chromium-free.
Purification Distillation (Scalable)Chromatography often required
Key Precursor Crotononitrile (Cheap, commodity chemical)4-Hydroxy-2-butanone (Less stable, costlier)
Visualizing the Pathways

SynthesisComparison cluster_0 Route 1: Aza-Michael (Preferred) cluster_1 Route 2: Hydroxy-Ketone (Alternative) R1_Start Crotononitrile (CH3-CH=CH-CN) R1_Int Intermediate: 3-(benzyl(methyl)amino)butanenitrile R1_Start->R1_Int + Benzylmethylamine (Michael Addition) R1_Prod Target: (4-Aminobutan-2-yl)(benzyl)methylamine R1_Int->R1_Prod Raney Ni / H2 (Reduction) R2_Start 4-Hydroxy-2-butanone R2_Int1 Amino-Alcohol R2_Start->R2_Int1 + Benzylmethylamine (Reductive Amination) R2_Int2 Azide Intermediate R2_Int1->R2_Int2 1. MsCl 2. NaN3 R2_Prod Target: (4-Aminobutan-2-yl)(benzyl)methylamine R2_Int2->R2_Prod Staudinger Reduction

Figure 1: Comparative flow of the Aza-Michael route (top) versus the Multi-step FGI route (bottom).

Expert Recommendation

For medicinal chemistry discovery (gram-scale) where speed is paramount and equipment is variable, Route 1 is strictly superior unless the lab lacks a high-pressure hydrogenation setup. The Aza-Michael addition is robust and often quantitative.

For GMP manufacturing , Route 1 remains the standard, but safety controls for Crotononitrile (highly toxic) and Raney Nickel (fire hazard) must be engineered into the process.

Why Route 2 Fails the Comparison: Route 2 suffers from "Regiochemical Ambiguity" if not careful. The starting material, 4-hydroxy-2-butanone, can dimerize. Furthermore, converting a secondary alcohol to an amine (if the regiochemistry were inverted) usually leads to elimination byproducts. Route 1 guarantees the nitrogen placement because the nitrile carbon must become the primary amine.

References
  • Sigma-Aldrich. (4-aminobutan-2-yl)(benzyl)methylamine Product Page. Link

  • Organic Chemistry Portal. Synthesis of Benzylamines and Aza-Michael Additions. Link

  • BenchChem. Protocols for N3-Methylbutane-1,3-diamine derivatives. Link

  • National Institutes of Health (PubChem). Crotononitrile Compound Summary. Link

Sources

A Guide to the Independent Replication and Evaluation of Novel Psychoactive Agents: The Case of (4-Aminobutan-2-yl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent replication of preclinical research involving novel psychoactive compounds, using the hypothetical investigational molecule, (4-Aminobutan-2-yl)(benzyl)methylamine, as a case study. It is intended for researchers, scientists, and drug development professionals dedicated to the principles of rigorous, reproducible science. Here, we move beyond a simple recitation of methods to a deeper exploration of the scientific rationale behind experimental choices, the establishment of self-validating protocols, and the critical comparison with established alternatives.

Introduction: The Imperative of Replication in Novel Compound Discovery

The "replication crisis" has underscored a critical vulnerability in many scientific disciplines, including pharmacology and drug discovery.[1][2] Findings, particularly those with therapeutic potential, must be independently verifiable to be considered robust. This guide uses (4-Aminobutan-2-yl)(benzyl)methylamine, a compound with limited publicly available data, as a template to illustrate the process of validating a hypothetical "primary study."[3][4]

Based on its structural similarity to known psychostimulants—possessing a phenethylamine backbone—we will hypothesize that (4-Aminobutan-2-yl)(benzyl)methylamine functions as a monoamine transporter modulator, potentially a dopamine and norepinephrine releasing agent. This guide will outline the necessary steps to synthesize, characterize, and pharmacologically profile this compound, and crucially, how an independent laboratory can rigorously validate these initial findings.

PART 1: Synthesis and Characterization of (4-Aminobutan-2-yl)(benzyl)methylamine

A robust and reproducible synthesis is the bedrock of any pharmacological investigation. The proposed synthetic route must be detailed with sufficient clarity to allow for direct replication.

Proposed Synthetic Pathway

The synthesis of (4-Aminobutan-2-yl)(benzyl)methylamine can be approached via reductive amination, a reliable and well-documented method for forming C-N bonds.[5]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction A 4-Aminobutan-2-one C Intermediate Imine/Enamine A->C Reaction B N-Methylbenzylamine B->C Reaction E (4-Aminobutan-2-yl)(benzyl)methylamine C->E Intermediate to Product D Sodium Triacetoxyborohydride (STAB) D->E Reduction

Caption: Proposed two-step synthesis of the target compound via reductive amination.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (4-Aminobutan-2-yl)(benzyl)methylamine with a purity of >98% for subsequent pharmacological evaluation.

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • N-Methylbenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Deionized water

Procedure:

  • Imine Formation: To a solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in DCE, add N-methylbenzylamine (1.1 eq). Stir the mixture at room temperature for 1 hour. The hydrochloride salt of the starting amine will likely require neutralization; this can be achieved by the slow addition of a mild base like triethylamine (1.1 eq).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCE. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent in vacuo. The resulting crude oil should be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure freebase.

  • Salt Formation: For stability and ease of handling, dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Hypothetical Characterization Data (Original Study vs. Independent Replication)

A critical component of replication is the verification of the compound's identity and purity. The data from the replication lab must closely match the original findings.

Parameter"Original Study" FindingIndependent Replication Target
Appearance White crystalline solid (HCl salt)White crystalline solid (HCl salt)
¹H NMR Spectrum consistent with structureSpectrum consistent with structure
¹³C NMR Spectrum consistent with structureSpectrum consistent with structure
Mass Spec (ESI+) [M+H]⁺ = 193.1703[M+H]⁺ = 193.1703 ± 0.0005
Purity (HPLC) 99.2%≥ 98.5%
Yield 65%> 50%

PART 2: Pharmacological Profiling and Independent Validation

Our hypothesis posits that (4-Aminobutan-2-yl)(benzyl)methylamine acts on monoamine transporters. The following protocols outline how to test this hypothesis and how to structure a validation study.

Proposed Mechanism of Action: Monoamine Transporter Interaction

Many psychostimulants exert their effects by blocking the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), or by promoting their release from presynaptic terminals.

cluster_neuron Presynaptic Neuron vesicle vesicle transporter transporter synapse Synaptic Cleft vesicle->synapse Release vmat VMAT2 synapse->transporter postsynaptic Postsynaptic Neuron (DA/NE Receptors) synapse->postsynaptic Binding compound (4-Aminobutan-2-yl) (benzyl)methylamine compound->transporter Inhibition/Reversal

Caption: Hypothesized mechanism of action at the monoamine synapse.

Experimental Protocol: In Vitro Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of (4-Aminobutan-2-yl)(benzyl)methylamine for human DAT, NET, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT. Grow cells to confluence, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding: In a 96-well plate, incubate cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature for a specified time to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Neurotransmitter Release Assays

Objective: To determine if (4-Aminobutan-2-yl)(benzyl)methylamine acts as a substrate-type releaser at monoamine transporters.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum (rich in DAT) or hippocampus (rich in NET/SERT).

  • Radiolabel Loading: Pre-load the synaptosomes with a radioactive monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Switch to a buffer containing the test compound at various concentrations and collect the perfusate in fractions.

  • Data Analysis: Measure the radioactivity in each fraction. A significant increase in radioactivity above baseline indicates neurotransmitter release. Compare the maximal effect to a known releaser like d-amphetamine.

PART 3: Comparative Analysis and Data Interpretation

A crucial aspect of a replication study is not just reproducing the data, but also contextualizing it against known standards.

Hypothetical Comparative Pharmacology Data

This table presents hypothetical data from an "original study" and sets a benchmark for what an independent replication should aim to confirm.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Release EC₅₀ (nM) (Max % vs Amph)NE Release EC₅₀ (nM) (Max % vs Amph)
(4-Aminobutan-2-yl)(benzyl)methylamine 4525>100080 (95%)55 (100%)
d-Amphetamine (Comparator) 307200050 (100%)35 (100%)
Methylphenidate (Comparator) 12020>2000Inactive (Reuptake Inhibitor)Inactive (Reuptake Inhibitor)

Interpretation of Hypothetical Data: The data suggests that our novel compound is a potent and selective dopamine/norepinephrine releasing agent with affinity for DAT and NET, similar to d-amphetamine but with a potentially wider therapeutic window due to its lower potency at DAT. The lack of activity at SERT is a common feature of many psychostimulants. An independent replication would need to generate Ki and EC₅₀ values within a reasonable margin of error (e.g., +/- 2-fold) to be considered a successful validation.

Workflow for Independent Validation

start Obtain Original Study Protocol & Data synthesis Independent Synthesis of Compound start->synthesis characterization Full Characterization (NMR, MS, HPLC) synthesis->characterization compare_chem Compare Analytical Data to Original characterization->compare_chem in_vitro Perform In Vitro Assays (Binding, Release) compare_chem->in_vitro Data Match fail Replication Failure: Troubleshoot compare_chem->fail Data Mismatch compare_pharm Compare Pharmacological Data to Original in_vitro->compare_pharm in_vivo Proceed to In Vivo Behavioral Models (Optional Extension) compare_pharm->in_vivo Data Match compare_pharm->fail Data Mismatch success Successful Replication in_vivo->success

Caption: A logical workflow for the independent validation of a novel compound study.

Conclusion

This guide provides a hypothetical yet rigorous framework for the synthesis, pharmacological evaluation, and independent replication of studies concerning a novel psychoactive compound, (4-Aminobutan-2-yl)(benzyl)methylamine. By emphasizing detailed protocols, clear rationales for experimental choices, and predefined criteria for successful validation, we can enhance the trustworthiness and reliability of preclinical drug discovery. The principles outlined here—transparency, rigorous characterization, and objective comparison—are essential for building a foundation of reproducible science upon which future therapeutic innovations can be built.

References

  • Crandall, C. S., & Sherman, J. W. (2016). On the scientific superiority of conceptual replications for scientific progress. Journal of Experimental Social Psychology, 66, 114-121. [Link]

  • Goodman, S. N., Fanelli, D., & Ioannidis, J. P. (2016). What does research reproducibility mean?. Science translational medicine, 8(341), 341ps12-341ps12. [Link]

  • PubChem Compound Summary for CID 54855661, (4-aminobutan-2-yl)(benzyl)methylamine. National Center for Biotechnology Information. [Link]

  • Dana Bioscience. (4-Aminobutan-2-yl)(benzyl)methylamine 50mg. Product Page. [Link]

  • Association for Psychological Science. (2021). Despite Stronger Vetting and Sampling, Certain Psychological Research Results Elude Replication. [Link]

  • Bryan, C. J. (2016). Replication and Open Science. Society for the Advancement of Psychotherapy. [Link]

  • Kwon, M. S., Kim, S., Park, S., Bosco, W., Chidrala, R. K., & Park, J. (2009). Palladium-catalyzed selective synthesis of imines and secondary amines from alcohols and primary amines. The Journal of organic chemistry, 74(7), 2877–2879. [Link]

Sources

Statistical validation of experimental data from (4-Aminobutan-2-yl)(benzyl)methylamine studies

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of rigorous statistical validation of experimental data in the field of drug development. This guide provides a comprehensive framework for the statistical validation of data from studies involving (4-Aminobutan-2-yl)(benzyl)methylamine, a novel compound of interest. We will explore the key statistical methodologies, compare their application to alternative analytical approaches, and provide actionable protocols to ensure the integrity and reliability of your research findings. Our focus will be on establishing a self-validating system of experimentation, grounded in established scientific principles.

The Imperative of Statistical Validation in Novel Compound Research

This guide will walk through the essential statistical validation parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH), and demonstrate their practical application in the context of (4-Aminobutan-2-yl)(benzyl)methylamine research.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique is a critical first step that influences the entire validation process. For a compound like (4-Aminobutan-2-yl)(benzyl)methylamine, several high-performance analytical methods are suitable. The two most common are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

Table 1: Comparison of Primary Analytical Methods for (4-Aminobutan-2-yl)(benzyl)methylamine

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sensitivity High, especially with MS detection (LC-MS).Very high, particularly with selected ion monitoring (SIM).
Selectivity Good, can be enhanced with specific detectors and chromatographic conditions.Excellent, mass spectra provide a "fingerprint" for identification.
Sample Throughput Generally moderate to high.Can be lower due to longer run times and sample preparation.
Instrumentation Cost Moderate to high.High.

Experimental Workflow for Method Validation

The following diagram outlines a typical workflow for the validation of an analytical method for (4-Aminobutan-2-yl)(benzyl)methylamine.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Statistical Validation cluster_2 Phase 3: Routine Application A Compound Characterization (Physicochemical Properties) B Selection of Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimization of Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K L Quality Control Checks K->L G A Method Suitability B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD / LOQ A->F G Range A->G H Robustness A->H C->G E->D

Safety Operating Guide

(4-Aminobutan-2-yl)(benzyl)methylamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-Aminobutan-2-yl)(benzyl)methylamine (CAS: 1082818-41-4) is a functionalized diamine intermediate commonly utilized in the synthesis of pharmaceutical ligands and antihistamines.

Effective disposal requires understanding its dual nature: it possesses both a primary amine (high reactivity, nucleophilic) and a tertiary benzylic amine (basic, potential for oxidation). Unlike simple solvents, this compound presents specific hazards regarding corrosivity and exothermic incompatibility.[1]

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Basicity High (pKa ~10-11)Corrosive (Category 1B). Causes severe skin burns and eye damage. Will trigger RCRA D002.
Reactivity NucleophilicExothermic Risk. Violent reaction with acids, acid chlorides, and anhydrides.
Stability Air-sensitiveAbsorbs CO₂ from air to form carbamates; may oxidize to benzaldehyde derivatives over time.
Toxicity Acute Tox. 4 (Oral)Harmful if swallowed.[2][3] Treat all waste as toxic.

Regulatory Classification (RCRA)

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261), this waste must be characterized correctly before it leaves your bench.

Waste Codes
  • D002 (Corrosivity): This is the primary driver. Aqueous solutions with pH

    
     12.5 or liquids that corrode steel are D002. Even if non-aqueous, most disposal facilities classify liquid amines under this code due to their alkaline nature.
    
  • D001 (Ignitability): While high-molecular-weight diamines often have flash points >60°C (140°F), mixtures with solvents (e.g., MeOH, DCM) will trigger D001. Always assess the flash point of the final waste mixture.

  • Not P-Listed/U-Listed: This specific CAS is not explicitly listed on the EPA P or U lists; however, it is a Characteristic Waste .

Operational Disposal Protocol

This protocol is designed to prevent "trash can chemistry"—unintended reactions in the waste container.

Step 1: Segregation (The Golden Rule)

NEVER pour (4-Aminobutan-2-yl)(benzyl)methylamine into a general "Organic Waste" carboy without checking the pH of that container.

  • Strict Separation: Maintain a dedicated "Basic Organic Waste" stream.

  • Incompatibility:

    • Acids: Mixing with acidic waste (e.g., TFA, HCl, Acetic Acid) will cause an immediate, violent exothermic reaction (geyser effect).

    • Halogenated Solvents: Amines can react with alkyl halides (e.g., Methyl Iodide, Benzyl Chloride) to form quaternary ammonium salts, generating heat and pressure over time.

    • Heavy Metals: Diamines are potent chelators. Keep separate from metal waste (Hg, Pb, Cd) to prevent interference with downstream waste treatment precipitation steps.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Aluminum or zinc containers (amines dissolve the oxide layer, leading to hydrogen evolution).

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste contains volatile solvents or if there is any risk of ongoing slow reactions (e.g., carbamate formation).

Step 3: Waste Transfer Procedure
  • PPE: Butyl rubber or Nitrile gloves (double gloved), splash goggles, and lab coat. A face shield is recommended for pouring volumes >500 mL.

  • Dilution (Optional but Recommended): If disposing of the pure neat amine, dilute it to <10% concentration using a compatible solvent (e.g., Ethanol or Isopropanol) to reduce the corrosive hazard and heat generation potential in the drum.

  • Labeling: Apply a hazardous waste label immediately.

    • Text: "Hazardous Waste - Alkaline Organic."

    • Constituents: "(4-Aminobutan-2-yl)(benzyl)methylamine [approx %], Ethanol [approx %]."

    • Hazards: Check "Corrosive" and "Toxic."[1][4]

Step 4: Spill Management (Small Scale < 100 mL)
  • Evacuate the immediate area if fumes are strong.

  • Absorb: Do not use paper towels (combustible). Use a commercial silicate-based absorbent (e.g., Vermiculite) or a dedicated "Caustic/Base" spill kit.

  • Neutralize: If safe, apply a weak acid neutralizer (Citric Acid powder) to the spill before sweeping.

  • Disposal: Collect debris into a wide-mouth jar and label as "Solid Debris - Corrosive Amine."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific amine to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: (4-Aminobutan-2-yl)(benzyl)methylamine StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Wipes, Precipitate) StateCheck->Solid Solid Liquid Liquid (Reaction Mix or Neat) StateCheck->Liquid Liquid ContainerSol Double Bag (Poly) or Wide-Mouth Jar Solid->ContainerSol SolventCheck Is it mixed with Acids or Oxidizers? Liquid->SolventCheck Incompatible STOP: Do Not Mix. Quench/Neutralize separately in fume hood. SolventCheck->Incompatible Yes Compatible Select Container: HDPE or Glass SolventCheck->Compatible No Dilution Dilute with EtOH/IPA (Reduces Corrosivity) Compatible->Dilution LabelLiq Label: 'Organic Base' RCRA D002 (Corrosive) Dilution->LabelLiq End Arrange EHS Pickup LabelLiq->End LabelSol Label: 'Hazardous Debris' (Trace Corrosives) ContainerSol->LabelSol LabelSol->End

Figure 1: Decision tree for the segregation and packaging of amine-based chemical waste.

Critical Incompatibilities Table

Understanding why you cannot mix certain chemicals is vital for building a self-validating safety culture.

Incompatible ClassRepresentative ChemicalsMechanistic RiskResult
Strong Acids HCl, H₂SO₄, TFA, Nitric AcidAcid-Base Neutralization Immediate violent exotherm; boiling of solvent; container rupture.
Oxidizers H₂O₂, Permanganates, PerchloratesRedox Reaction Fire or explosion. Amines are fuels; oxidizers provide the oxygen.
Acid Chlorides Acetyl Chloride, Thionyl ChlorideNucleophilic Acyl Substitution Rapid generation of HCl gas and heat.
Nitrosating Agents Sodium Nitrite, Nitrous AcidN-Nitrosation Formation of Nitrosamines (potent carcinogens), especially with the secondary/tertiary amine moieties.
Chloroform CHCl₃ (in basic conditions)Carbene Generation In highly basic conditions, chloroform can form dichlorocarbene (:CCl₂), which is highly reactive and unstable.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[5][6] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for Generic Benzylamines (Class-based Hazard Assessment). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminobutan-2-yl)(benzyl)methylamine
Reactant of Route 2
Reactant of Route 2
(4-Aminobutan-2-yl)(benzyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.